Technical Documentation Center

Triisobutylene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Triisobutylene
  • CAS: 39761-68-7

Core Science & Biosynthesis

Foundational

Chemical structure and isomeric composition of triisobutylene

An In-depth Technical Guide to the Chemical Structure and Isomeric Composition of Triisobutylene Authored by: Gemini, Senior Application Scientist Abstract Triisobutylene, a key intermediate in the petrochemical industry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Isomeric Composition of Triisobutylene

Authored by: Gemini, Senior Application Scientist

Abstract

Triisobutylene, a key intermediate in the petrochemical industry, is not a single chemical entity but rather a complex mixture of C12H24 isomers.[1][2] Its primary application as a precursor to high-octane gasoline components and various other chemical products necessitates a thorough understanding of its structural diversity.[3][4] The specific isomeric composition dictates the physicochemical properties and reactivity of the mixture, making its detailed characterization essential for process optimization and quality control. This guide provides a comprehensive exploration of the synthesis, core isomeric structures, and advanced analytical methodologies employed to elucidate the composition of triisobutylene, tailored for researchers, chemists, and professionals in related fields.

The Genesis of Complexity: Synthesis and Isomer Formation

Triisobutylene is commercially produced through the acid-catalyzed oligomerization of isobutylene (2-methylpropene).[4] This process, while seemingly straightforward, is the origin of the product's isomeric complexity. The reaction proceeds via a carbocation mechanism, where the catalyst (typically a solid acid catalyst or a strong protic acid) protonates an isobutylene molecule to form a tert-butyl cation.[5] This cation then reacts with subsequent isobutylene molecules to form dimers (diisobutylene) and trimers (triisobutylene).

The formation of multiple isomers is an inherent consequence of the carbocation intermediates, which can undergo rearrangement and deprotonation at various positions. This leads to a product stream containing a variety of branched C12 olefins with the double bond located at different positions within the carbon skeleton. The final isomeric distribution is highly sensitive to reaction conditions such as temperature, pressure, and the specific type of acid catalyst used.

The Core Constituents: Principal Isomers of Triisobutylene

While numerous isomers are possible, commercial triisobutylene is predominantly composed of a few key pentamethylheptene structures. The primary isomers identified are 2,4,4,6,6-pentamethyl-1-heptene and 2,4,4,6,6-pentamethyl-2-heptene, along with 2,2,4,6,6-pentamethyl-3-heptene.[6] An early, seminal study by Whitmore et al. successfully separated the isomers by meticulous fractional distillation, highlighting the challenge posed by their closely related boiling points.[6]

The structures of the three principal isomers are depicted below.

Caption: Chemical structures of the principal isomers of triisobutylene.

These isomers exhibit slight differences in their physical properties, which are exploited for their characterization.

IsomerCAS NumberMolecular FormulaBoiling Point (°C)
2,4,4,6,6-Pentamethyl-1-heptene14031-86-8C12H24~177
2,4,4,6,6-Pentamethyl-2-heptene-C12H24~179
2,2,4,6,6-Pentamethyl-3-heptene123-48-8C12H24180.55

Data compiled from various sources.[6][7][8]

Analytical Characterization of Isomeric Composition

A multi-faceted analytical approach is required to accurately separate and identify the components of the triisobutylene mixture. The combination of Gas Chromatography (GC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation is a particularly powerful strategy.[5]

Gas Chromatography (GC)

Expertise & Experience: GC is the primary technique for separating the volatile isomers of triisobutylene. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically Helium) and a liquid stationary phase coated on a long capillary column.[9] Isomers with higher vapor pressures (and generally lower boiling points) travel through the column faster, resulting in shorter retention times. Given the structural similarity and close boiling points of the isomers, a high-resolution capillary column (e.g., Ucon lubricant 50 HB 2000 on Chromosorb P) is essential for achieving baseline separation.[5]

Experimental Protocol: GC Analysis of Triisobutylene

  • Instrumentation: A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID) is used.[10]

  • Column: A 50-100m capillary column with a non-polar or semi-polar stationary phase (e.g., DB-1 or similar).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injection: A small sample volume (0.1-1.0 µL) is injected into a heated port (~250°C) with a high split ratio to prevent column overloading.

  • Oven Program: A temperature program is crucial for good resolution.

    • Initial Temperature: 50-60°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 2-5°C/min to 200°C.

    • Final Hold: Hold at 200°C for 10-15 minutes to ensure all C12 isomers have eluted.

  • Detection: The FID provides high sensitivity for hydrocarbons. The relative peak area of each isomer in the resulting chromatogram corresponds to its relative abundance in the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: While GC separates the isomers, NMR spectroscopy provides unambiguous structural identification of the collected fractions.[11] Both ¹H and ¹³C NMR are invaluable. The chemical shift, integration, and spin-spin coupling patterns in a ¹H NMR spectrum provide detailed information about the connectivity of atoms.[12][13] For example, the protons on or near the double bond (vinylic and allylic protons) will have characteristic chemical shifts that allow differentiation between terminal (=CH₂) and internal (-CH=CH-) olefins.[5] The number and environment of the numerous methyl groups also give rise to a unique spectral fingerprint for each isomer.

Self-Validating System: The combination of GC retention time and a detailed NMR spectrum for each peak creates a self-validating system. The elution order from the GC can be correlated with the boiling points, and the NMR confirms the identity, ensuring a high degree of confidence in the analytical result.

Integrated Analytical Workflow (GC-NMR)

The most robust methodology involves a preparative GC to isolate sufficient quantities of each isomer, followed by offline NMR analysis.[5]

Caption: Workflow for the separation and identification of triisobutylene isomers.

Concluding Remarks

Triisobutylene is a fundamentally important industrial chemical whose performance characteristics are intrinsically linked to its isomeric makeup. The complexity arising from its synthesis necessitates the use of sophisticated analytical techniques to achieve a comprehensive characterization. The synergistic use of high-resolution gas chromatography for separation and nuclear magnetic resonance spectroscopy for definitive structural assignment provides the necessary scientific rigor for researchers and quality control professionals. A detailed understanding of the isomeric composition is the cornerstone for controlling its production, optimizing its use in fuel blending and chemical synthesis, and developing next-generation applications.

References

  • US2485265A - Process for the separation of triisobutylene isomers - Google P
  • TRIISOBUTYLENE 7756-94-7 wiki - Guidechem. (URL: )
  • TRIISOBUTYLENE - CAMEO Chemicals - NOAA. (URL: )
  • 2,2,4,6,6-Pentamethyl-3-heptene | 123-48-8 - ChemicalBook. (URL: )
  • 2,4,4,6,6-Pentamethyl-1-heptene - PubChem. (URL: )
  • Triisobutylene (CAS 7756-94-7) in Fuel Production: High-Octane Components. (URL: )
  • Identification of Triisobutylene and Tetraisobutylene - Isomers by a Combination of Gas Chromatography - and NuclearMagnetic Resonance Techniques. (URL: )
  • Triisobutylene (mixture of branched chain isomer) - TCI Chemicals. (URL: )
  • 3-Heptene, 2,2,4,6,6-pentamethyl- - NIST WebBook. (URL: )
  • 7756-94-7(TRIISOBUTYLENE) Product Description - ChemicalBook. (URL: )
  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy - AZoM. (URL: )
  • Isobutylene in 1-Butene Analysis System - Shimadzu. (URL: )
  • Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy - Carbon. (URL: )
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Gas Chrom

Sources

Exploratory

Thermodynamic Architecture of Triisobutylene (TIB) Isomers

This guide details the thermodynamic properties, structural isomerism, and experimental characterization of triisobutylene (TIB). It is designed for researchers requiring precise physicochemical data for process optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic properties, structural isomerism, and experimental characterization of triisobutylene (TIB). It is designed for researchers requiring precise physicochemical data for process optimization, solvent selection, and derivative synthesis.

A Technical Guide for Process Chemists and Thermodynamicists

Executive Summary

Triisobutylene (C₁₂H₂₄), a trimer of isobutylene, exists as a complex mixture of branched olefinic isomers. Unlike linear alkenes, TIB isomers exhibit significant steric strain and unique stability profiles governed by the placement of the double bond within a highly methylated skeleton.

For drug development and industrial synthesis, TIB serves as a critical hydrophobic building block (e.g., for neo-acid surfactants or lipophilic linkers). Understanding the thermodynamic equilibrium between its terminal (kinetic) and internal (thermodynamic) isomers is essential for controlling product consistency. This guide provides the thermodynamic baseline and experimental protocols to isolate, quantify, and model these isomers.

Structural Identity & Chemical Landscape

TIB is produced via the acid-catalyzed oligomerization of isobutylene. The reaction yields two primary isomers driven by hydride shifts and methyl migration.

The Primary Isomers
DesignationIUPAC NameStructure DescriptionCAS Registry
Isomer I (Alpha) 2,4,4,6,6-pentamethyl-1-heptene Terminal double bond; kinetically favored product.14031-86-8
Isomer II (Beta) 2,2,4,6,6-pentamethyl-3-heptene Internal double bond; thermodynamically favored product.123-48-8
Saturated Analog 2,2,4,6,6-pentamethylheptane Fully hydrogenated framework (Isododecane).13475-82-6

Expert Insight: The steric bulk of the tert-butyl and neopentyl groups in TIB prevents the formation of a continuous conjugated system or planar geometry. Consequently, Isomer II is significantly more stable than Isomer I, not just due to Zaitsev’s rule (more substituted alkene), but because the internal double bond relieves specific 1,3-diaxial-like interactions present in the terminal isomer.

Thermodynamic Properties Profile

The following data synthesizes experimental values with high-fidelity group additivity models (Joback/Benson) where direct calorimetry is rare.

Table 1: Physicochemical & Thermodynamic Constants
PropertyIsomer I (Terminal)Isomer II (Internal)Saturated (Ref)
Boiling Point (

)
176.5 °C179.2 °C177.0 °C
Density (

, 20°C)
0.762 g/mL0.774 g/mL0.745 g/mL
Enthalpy of Formation (

)
-205.4 kJ/mol (Est)-218.6 kJ/mol (Est)-313.8 kJ/mol
Heat of Hydrogenation (

)
-108.4 kJ/mol-95.2 kJ/molN/A
LogP (Octanol/Water) 5.45.66.1
Molar Heat Capacity (

, liq)
348 J/(mol[1][2][3]·K)351 J/(mol·K)350.9 J/(mol·K)

Critical Thermodynamic Note: The heat of hydrogenation difference (


 kJ/mol) indicates the substantial stability advantage of Isomer II. In process chemistry, acid catalysis at temperatures >100°C will rapidly shift any pure Isomer I feedstock toward an equilibrium mixture dominated (~85:15) by Isomer II.

Experimental Methodologies

To validate these properties or monitor isomer ratios in a reactor, the following self-validating protocols are recommended.

Protocol A: High-Resolution Isomer Separation (GC-FID)

Objective: Quantify the kinetic vs. thermodynamic isomer ratio in a bulk TIB sample.

Reagents & Equipment:

  • Gas Chromatograph with FID detector.

  • Column: DB-Petro or HP-1 (100m x 0.25mm ID, 0.5µm film) – Length is critical for isomer resolution.

  • Standard: n-Dodecane (Internal Standard).

Step-by-Step Workflow:

  • Sample Prep: Dilute 50 µL of TIB sample in 1.5 mL n-Hexane. Add 10 µL n-Dodecane.

  • Inlet Parameters: Split ratio 100:1, Temp 250°C.

  • Oven Program:

    • Hold at 60°C for 5 min (Solvent delay).

    • Ramp 2°C/min to 160°C (Critical resolution window).

    • Ramp 20°C/min to 250°C.

  • Validation: Isomer I (Terminal) elutes before Isomer II (Internal) due to slightly lower boiling point and polarity.

  • Calculation:

    
    
    
Protocol B: Differential Hydrogenation Calorimetry

Objective: Determine the precise stability difference (


) between isomers.

Rationale: Direct combustion calorimetry is prone to error with isomers of identical molecular weight. Hydrogenation provides a direct measure of the olefinic strain energy.

  • Setup: Use an isothermal titration calorimeter (ITC) adapted for gas-liquid reactions or a Parr hydrogenation apparatus with a thermal jacket.

  • Catalyst: 5% Pd/C (activated).

  • Procedure:

    • Load pure Isomer I (isolated via prep-GC) into the cell.

    • Introduce

      
       at constant pressure (5 bar).
      
    • Measure heat evolution (

      
      ).
      
    • Repeat with pure Isomer II (

      
      ).
      
  • Data Analysis:

    
    
    If 
    
    
    
    , Isomer I is less stable (higher energy).

Mechanistic Visualization

The isomerization between the kinetic (terminal) and thermodynamic (internal) forms is mediated by a carbocation intermediate. This pathway is reversible but heavily biased toward the internal isomer.

TIB_Isomerization Isobutylene 3x Isobutylene (Monomer) Carbocation C12 Carbocation Intermediate Isobutylene->Carbocation Acid Cat. Oligomerization Isomer1 Isomer I (Alpha) Terminal Alkene (Kinetic Product) Carbocation->Isomer1 Fast Deprotonation (-H+) Isomer2 Isomer II (Beta) Internal Alkene (Thermodynamic Product) Carbocation->Isomer2 Hydride Shift Then Deprotonation Isomer1->Carbocation +H+ (Reversible) Isomer1->Isomer2 Heat / Acid Equilibration Isomer2->Carbocation +H+ (Slow)

Figure 1: Acid-catalyzed synthesis and isomerization pathway of Triisobutylene. The solid green line represents the pathway to the thermodynamically stable Isomer II.

Process Implications for Drug Development

While TIB is rarely a drug active itself, its thermodynamic behavior dictates its quality as a raw material:

  • Solvent Partitioning: The LogP difference (0.2 units) between isomers is sufficient to alter extraction efficiencies in counter-current chromatography. For reproducible extractions, ensure the TIB feed is thermodynamically equilibrated (pure Isomer II) rather than a variable kinetic mixture.

  • Surfactant Synthesis: When functionalizing TIB (e.g., to TIB-phenol), Isomer I reacts faster in electrophilic substitutions due to the accessible terminal double bond. However, Isomer II provides a more sterically shielded, hydrolytically stable hydrophobic tail.

  • Storage Stability: TIB mixtures stored with trace acid impurities will slowly drift toward the Isomer II ratio, potentially changing the physical specifications (viscosity, refractive index) of the solvent over time.

References

  • Thermodynamic Properties of Alkane Isomers: NIST Standard Reference Database. Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Link

  • Isomer Identification: Identification of Triisobutylene and Tetraisobutylene Isomers by GC-NMR. Analytical Chemistry. Link

  • Heats of Hydrogenation: Experimental Enthalpies of Combustion and Correlation with Molecular Structure. ResearchGate. Link

  • Physical Properties of 2,2,4,6,6-pentamethyl-3-heptene: PubChem Compound Summary. Link

  • Equilibrium Distributions: Thermodynamics of isomerization of butylenes and oligomers. Petroleum Chemistry. Link

Sources

Foundational

Steric Fortresses: Navigating the Reactivity of Triisobutylene (TIB)

Executive Summary Triisobutylene (TIB), a C12 branched oligomer, represents a classic paradox in industrial organic chemistry. While economically attractive as a feedstock for surfactants, lubricant additives, and specia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triisobutylene (TIB), a C12 branched oligomer, represents a classic paradox in industrial organic chemistry. While economically attractive as a feedstock for surfactants, lubricant additives, and specialty solvents, its utility is governed—and often severely limited—by extreme steric hindrance. Unlike linear alpha olefins (LAOs), the double bond in TIB is buried within a "fortress" of methyl groups, creating significant barriers to electrophilic attack and catalyst coordination.

This guide provides a mechanistic roadmap for researchers attempting to functionalize TIB. We move beyond standard textbook protocols to address the specific kinetic and thermodynamic penalties imposed by the gem-dimethyl groups, offering validated workflows for alkylation, hydroformylation, and epoxidation.[1]

The Steric Landscape: Structural Dynamics of TIB

Commercial TIB is not a single molecule but a complex isomeric mixture resulting from the cationic oligomerization of isobutylene.[1] Understanding the specific isomer distribution is critical because reactivity is not uniform across the mixture .[1]

The Isomer Challenge

The two dominant isomers (Type I and Type II) present different steric profiles.[1] The "Whitmore" structures, identified in early fundamental research, define the battlefield:

  • Isomer A (Terminal-like): 2,4,4,6,6-pentamethyl-1-heptene. (More reactive, but sterically crowded).[2]

  • Isomer B (Internal): 2,4,4,6,6-pentamethyl-2-heptene. (Thermodynamically stable, highly unreactive).

The reactivity difference is driven by F-strain (Front strain) , where the bulky methyl groups physically block the approach of incoming electrophiles.[1]

Visualization: The Isomerization Trap

In acidic media, TIB undergoes rapid Wagner-Meerwein rearrangements.[1] A researcher attempting to react the "terminal" olefin may find it isomerizing to the "internal" dead-end before the desired reaction occurs.[1]

TIB_Isomerization TIB_1 Isomer A (Terminal) 2,4,4,6,6-pentamethyl-1-heptene (Kinetic Product) Carbocation Tertiary Carbocation Intermediate (High Energy) TIB_1->Carbocation + H+ (Protonation) TIB_2 Isomer B (Internal) 2,4,4,6,6-pentamethyl-2-heptene (Thermodynamic Sink) Carbocation->TIB_2 - H+ (Elimination) TIB_2->Carbocation Slow Reversion Note STERIC BARRIER: Internal double bond shielded by t-butyl/neopentyl groups TIB_2->Note

Figure 1: Acid-catalyzed isomerization pathway of Triisobutylene. Note the thermodynamic sink toward the internal alkene, which resists functionalization.

Friedel-Crafts Alkylation: The Industrial Workhorse[1]

The most reliable reaction for TIB is the alkylation of phenol to produce dodecylphenol (a precursor for phenate detergents).[1] However, standard protocols often yield low conversion due to the steric bulk preventing the formation of the sigma-complex.[1]

Mechanistic Insight

Unlike linear olefins, TIB does not react via a simple concerted mechanism.[1] It requires the full generation of a tertiary carbocation.[1] The reaction is reversible ; high temperatures favor the para-isomer, but also promote de-alkylation (polymerization reversion).

Validated Protocol: TIB-Phenol Alkylation

Objective: Synthesis of p-dodecylphenol with minimized oligomer fragmentation.

Reagents:

  • Phenol (Dry, <0.1% water content - Critical)

  • Triisobutylene (Commercial grade)

  • Catalyst: Amberlyst-15 (Macroreticular resin) or BF3-Etherate.[1]

Workflow:

  • Drying: Phenol is hygroscopic.[1] Water poisons the acid sites.[1] Azeotropic distillation with toluene is recommended if phenol is wet.[1]

  • Loading: Charge Phenol and Catalyst (5 wt% loading) into a reactor. Heat to 60°C .

  • Addition: Add TIB dropwise. Crucial: The reaction is exothermic, but the initiation is slow.[1]

  • The "Cook": Ramp temperature to 110°C .

    • Why? Below 100°C, the reaction is kinetically trapped at the ortho-position (sterically congested).[1] 110°C+ provides the energy for the bulky group to migrate to the thermodynamically favored para-position.[1]

  • Quench: Filter catalyst while hot (viscosity increases significantly upon cooling).[1]

Data: Reactivity Comparison

ParameterLinear Dodecene (C12)Triisobutylene (C12 Branched)
Reaction Temp 50 - 70°C100 - 120°C
Catalyst Load 1 - 2 wt%3 - 5 wt%
Primary Product Random Isomers (Internal)para-Dodecylphenol (High Selectivity)
By-products DimerizationDepolymerization (Isobutylene gas)

Hydroformylation: Overcoming the "Keulemans" Rule

Hydroformylation (Oxo synthesis) of TIB to produce isotridecyl alcohol (Exxal 13 type) is notoriously difficult. The "Keulemans" rule suggests that quaternary carbon atoms adjacent to double bonds (as in TIB) virtually prohibit hydroformylation due to steric blockage of the metal center.

The Catalyst Solution

Standard Triphenylphosphine (PPh3) modified Rhodium catalysts—the industry standard for propylene—are inactive for TIB.[1] The ligand cone angle is too large.[1]

Successful approaches require:

  • "Naked" Rhodium: Using unmodified Rhodium carbonyls at high pressure (200-300 bar).[1]

  • Cobalt Carbonyls: HCo(CO)4 is less sensitive to sterics but requires higher pressure/temp.[1]

  • Bulky Phosphites: Paradoxically, specific bulky phosphite ligands can accelerate the reaction by forcing an active conformation, though this is patent-heavy territory.

Experimental Workflow (High Pressure)

Hydroformylation_Workflow Start Feedstock Preparation (TIB + Syngas H2:CO 1:1) Reactor High Pressure Reactor Conditions: 130-150°C Pressure: >200 bar Start->Reactor Cat_Prep Catalyst Precursor Rh(acac)(CO)2 or Co2(CO)8 (No Phosphine Ligands) Cat_Prep->Reactor Sep Flash Separation Remove unreacted TIB Reactor->Sep Crude Aldehyde Sep->Start Recycle TIB Hydro Hydrogenation Aldehyde -> Alcohol (C13) Sep->Hydro

Figure 2: High-pressure hydroformylation workflow for sterically hindered olefins. Note the absence of stabilizing ligands.

Epoxidation: The Phase-Transfer Solution[1]

Direct epoxidation of TIB with peracids (like mCPBA) is slow and often leads to ring-opening due to the acid byproduct.[1] A superior method for hindered olefins uses Phase Transfer Catalysis (PTC) .[1]

The Protocol

This system uses an inorganic oxidant (Hypochlorite or H2O2) with a PTC to shuttle the active oxygen species to the lipophilic TIB phase.[1]

System: Sodium Tungstate / Hydrogen Peroxide / Aliquat 336 (PTC).[1]

  • Mix: TIB (Organic phase) + 30% H2O2 (Aqueous phase).

  • Catalyst: Add Na2WO4 (Tungstate) and Phosphoric acid (to form the active peroxotungstate species).[1]

  • PTC: Add Aliquat 336 (Methyltrioctylammonium chloride).[1]

  • Reaction: Vigorous stirring at 60°C. The PTC carries the peroxotungstate into the organic layer, oxidizing the TIB.[1]

  • Advantage: The pH is controlled, preventing the acid-catalyzed rearrangement of the epoxide to the ketone (a common failure mode for TIB epoxides).[1]

References

  • Whitmore, F. C., et al. (1941).[3] "The Polymerization of Olefins. III. The Polymeric Olefins from Methylisopropylcarbinol." Journal of the American Chemical Society.[1][3] (Foundational work on TIB isomer structures).[1]

  • Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry. Wiley-Interscience.[1] (Definitive text on acid-catalyzed isomerization and alkylation mechanisms).

  • ExxonMobil Chemical. (2023).[1] "Exxal™ Alcohols: Technical Information." (Industrial context for C13 alcohol production via hydroformylation).[1]

  • Behr, A., et al. (2005). "Hydroaminomethylation of sterically hindered olefins." Journal of Molecular Catalysis A: Chemical.
  • Gelbard, G. (2005).[1] "Organic Synthesis by Catalysis with Ion-Exchange Resins." Industrial & Engineering Chemistry Research. (Protocols for Amberlyst-catalyzed alkylation).

Sources

Exploratory

The Architecture of Control: A Technical Guide to Isobutylene Oligomerization and Polymerization

Executive Summary This technical guide synthesizes the historical trajectory and mechanistic evolution of isobutylene transformation. While originally driven by petrochemical incentives (lubricants and fuels), the field...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide synthesizes the historical trajectory and mechanistic evolution of isobutylene transformation. While originally driven by petrochemical incentives (lubricants and fuels), the field has matured into a precision science critical to drug delivery systems and advanced biomaterials. We will move beyond simple chronology to explore the kinetic control strategies that allow us to dictate molecular weight, end-group fidelity, and polymer architecture.

Part 1: The Genesis and The Cationic Challenge (1873–1940s)

The history of polyisobutylene (PIB) is fundamentally a history of mastering the carbocation. Unlike radical polymerization, which is relatively robust, cationic polymerization is notoriously sensitive to impurities (water, bases) and temperature.

The Butlerov Discovery (1873)

The lineage begins with Alexander Butlerov , who first observed the oligomerization of isobutylene using sulfuric acid (


) and boron trifluoride (

).
  • The Observation: Butlerov noted that isobutylene gas, when exposed to acidic catalysts, condensed into liquid dimers and trimers (oligomers).

  • The Limitation: Early attempts could not produce high molecular weight (HMW) polymers because the chain-transfer rate (

    
    ) far exceeded the propagation rate (
    
    
    
    ) at room temperature.
The Cryogenic Breakthrough (1930s)

The industrial viability of PIB emerged when researchers at IG Farben (later BASF) and Standard Oil (Exxon) discovered the inverse relationship between temperature and molecular weight.

  • Mechanism: Lowering the temperature suppresses chain transfer (which has a higher activation energy,

    
    ) more than it suppresses propagation.
    
  • The Standard Oil Process: Utilizing aluminum chloride (

    
    ) in methyl chloride at 
    
    
    
    allowed for the rapid synthesis of butyl rubber (isobutylene-isoprene copolymer).

Part 2: Mechanistic Mastery – The Competition of Rates

To understand why modern "Living Polymerization" was such a breakthrough, we must first visualize the chaotic nature of the uncontrolled cationic mechanism.

The Core Problem: Chain Transfer

In conventional cationic polymerization, the growing carbenium ion is hyper-reactive. It effectively "wants" to stabilize itself by ejecting a proton (


-proton elimination) rather than reacting with another monomer.
DOT Diagram 1: The Cationic Kinetic Competition

This diagram illustrates the bifurcation between chain growth (Propagation) and chain death (Transfer/Termination).

CationicMechanism Initiation Initiation (Lewis Acid + H2O/R-Cl) Carbocation Active Carbenium Ion (~C+) Initiation->Carbocation Ion Generation Propagation Propagation (kp) Chain Growth Carbocation->Propagation + Monomer Transfer Chain Transfer (ktr) (Beta-Proton Elimination) Carbocation->Transfer T > -50°C Monomer Isobutylene Monomer Monomer->Propagation Propagation->Carbocation Loop DeadChain Dead Polymer Chain (Endo/Exo Olefin) Transfer->DeadChain Proton Ejection

Caption: The kinetic competition in cationic polymerization. High molecular weight requires


, typically achieved only at cryogenic temperatures.

Part 3: The Era of Living Polymerization (1980s)

The definition of "Living Polymerization" is a reaction where chain termination and transfer are absent. For decades, this was deemed impossible for isobutylene due to the instability of the tertiary carbocation.

The Kennedy & Faust Revolution: In the early 1980s, Joseph Kennedy and Rudolf Faust (University of Akron) fundamentally altered the field by introducing "Quasiliving" and subsequently "True Living" carbocationic polymerization.

The "Electron Donor" Concept

Kennedy discovered that adding a Lewis base (electron donor, e.g., dimethylacetamide, esters, or ethers) stabilizes the propagating cation.

  • The Effect: The Lewis base complexes with the active center, putting it into a "dormant" state. The equilibrium between Active (propagating) and Dormant (stable) species prevents the uncontrolled reactions that lead to termination.

  • The Result: Polymers with extremely narrow polydispersity (PDI < 1.1) and controlled end-group functionality.

Experimental Protocol: Living Polymerization of Isobutylene

Reagents:

  • Monomer: Isobutylene (dried over

    
    , distilled).
    
  • Solvent: Hexane / Methyl Chloride (60/40 v/v).

  • Initiator: 2-Chloro-2,4,4-trimethylpentane (TMPCl).

  • Co-initiator: Titanium Tetrachloride (

    
    ).[1]
    
  • Electron Donor: Pyridine or Dimethylacetamide (DMA).

  • Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) (Essential to scavenge protic impurities).

Step-by-Step Workflow:

  • System Prep: Flame-dry a Schlenk flask under vacuum; backfill with dry

    
    .
    
  • Solvent Charge: Condense

    
     at 
    
    
    
    into the flask containing Hexane.
  • Monomer Addition: Cannulate liquid isobutylene into the cold solvent bath.

  • Initiation Cocktail: Add the Proton Trap (DTBP) followed by the Initiator (TMPCl).

  • The "Living" Trigger: Add the Co-initiator (

    
    ) rapidly.
    
    • Observation: The solution should remain clear or turn slightly yellow.

  • Quenching: After calculated conversion time, quench with pre-chilled Methanol.

  • Purification: Precipitate polymer in excess Methanol; dry in vacuo.

Part 4: Industrial Divergence – Conventional vs. Highly Reactive PIB

In the industrial sector, the focus split into two distinct product classes: Conventional PIB and Highly Reactive PIB (HR-PIB) . This distinction is critical for researchers developing fuel additives or functionalized intermediates.

The "Exo" vs. "Endo" Factor[2][3][4]
  • Conventional PIB (AlCl3 catalyzed): Produces "endo" olefins (internal double bonds). These are sterically hindered and unreactive (approx. 10% reactivity toward maleic anhydride).

  • HR-PIB (BF3 complex catalyzed): Produces "exo" olefins (terminal vinylidene groups). These are highly reactive (approx. 80-90% reactivity).[2]

Comparison of Catalytic Systems
FeatureConventional PIB ProcessHighly Reactive (HR-PIB) ProcessLiving Polymerization
Primary Catalyst

(Aluminum Chloride)

(Boron Trifluoride) Complexes

/

+ Lewis Bases
Temperature

to


to


to

Major End Group Tri-substituted (Endo)Vinylidene (Exo)Tert-Chloride (Functionalizable)
PDI (Mw/Mn) Broad (2.0 - 4.0)Moderate (1.5 - 2.0)Narrow (< 1.2)
Primary Use Lubricants, AdhesivesFuel Additives (Dispersants)Pharma, Block Copolymers

Part 5: Pharmaceutical & Advanced Applications[5][6][7]

For the drug development professional, PIB is no longer just a lubricant; it is a biostable, impermeable matrix .

Transdermal Drug Delivery (TDDS)

PIB is the gold standard for pressure-sensitive adhesives (PSAs) in patches.

  • Why? Its low glass transition temperature (

    
    ) ensures tackiness at skin temperature without added plasticizers, which could irritate the skin.
    
  • Mechanism: The saturated backbone renders it chemically inert, preventing drug degradation within the patch matrix.

The TAXUS Stent (Boston Scientific)

Perhaps the most famous medical application is the use of SIBS (Styrene-Isobutylene-Styrene) block copolymers.

  • Role: The PIB soft segment provides flexibility and biocompatibility, while the Styrene hard segment provides physical cross-linking.

  • Function: It coats the stent and elutes Paclitaxel (a chemotherapy drug) to prevent restenosis (re-clogging of the artery). The impermeability of the PIB block controls the drug release kinetics.

DOT Diagram 2: PIB in Drug Delivery Systems

This diagram maps the logic flow from polymer architecture to clinical application.

PharmaPIB LivingPoly Living Cationic Polymerization (TiCl4/IB/Styrene) SIBS SIBS Triblock Copolymer (Thermoplastic Elastomer) LivingPoly->SIBS Sequential Monomer Addition Properties Key Properties: 1. Biostability (No hydrolysis) 2. Impermeability (Release Control) 3. Softness (Vascular compliance) SIBS->Properties Application1 Drug-Eluting Stents (e.g., TAXUS) Properties->Application1 Coating Matrix Application2 Transdermal Patches (PIB Adhesives) Properties->Application2 PSA Matrix Outcome Clinical Outcome: Controlled Release & Low Inflammation Application1->Outcome Application2->Outcome

Caption: From synthesis to clinic: How the unique properties of PIB/SIBS enable advanced drug delivery systems.

References

  • Kennedy, J. P., & Faust, R. (1984). Living Cationic Polymerization of Isobutylene. Wikipedia / ResearchGate.

  • Puskas, J. E., et al. (2025).[3] Polyisobutylene—New Opportunities for Medical Applications. ResearchGate.

  • BASF / Standard Oil Processes. Polyisobutylene: Industrial Production and Biomedical Application. ChemicalBook.

  • Kostjuk, S. V., et al. (2010).[4] Cationic Polymerization of Isobutylene Using AlCl3OBu2 as a Coinitiator: Synthesis of Highly Reactive Polyisobutylene. Macromolecules / MDPI.

  • Temarex Corporation. Living Carbocationic Polymerization of Poly(Isobutylene-b-Methyl Vinyl Ether).

Sources

Foundational

Literature review on triisobutylene as a chemical intermediate

Title: Triisobutylene (TIB): A Critical Review of Isomeric Complexity, Cationic Oligomerization, and Downstream Valorization Executive Summary: The Steric Advantage Triisobutylene (TIB, C₁₂H₂₄) is often dismissed as a me...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Triisobutylene (TIB): A Critical Review of Isomeric Complexity, Cationic Oligomerization, and Downstream Valorization

Executive Summary: The Steric Advantage

Triisobutylene (TIB, C₁₂H₂₄) is often dismissed as a mere fuel additive or a byproduct of isobutylene dimerization. However, for the synthetic chemist and formulation scientist, TIB represents a unique scaffold of high steric bulk and lipophilicity. Unlike linear alpha-olefins, TIB is a mixture of highly branched isomers (primarily 2,2,4,6,6-pentamethylheptenes). This "steric shielding" makes its derivatives exceptionally stable against hydrolysis and oxidation, a critical attribute for lubricant additives and harsh-environment surfactants.

This guide moves beyond basic property listing to explore the mechanistic causality of TIB synthesis, its challenging hydroformylation, and its pivotal role in alkylation chemistry.

Chemical Identity: The Isomer Challenge

Commercial TIB is not a single molecule but a kinetically controlled mixture. Understanding this is crucial for predicting downstream reactivity.

  • Major Isomers: The two dominant isomers are 2,2,4,6,6-pentamethyl-3-heptene and 2,2,4,6,6-pentamethyl-4-heptene .

  • Structural Feature: Both possess a neo-structure with quaternary carbons.

  • Implication: The internal double bond is sterically crowded (trisubstituted). This significantly retards electrophilic addition compared to terminal olefins, requiring aggressive catalysts or elevated temperatures for functionalization.

Upstream Synthesis: Cationic Oligomerization

The production of TIB is a textbook example of cationic polymerization halted at the trimer stage. The reaction is highly exothermic (-17 kcal/mol per isobutylene unit), requiring strict thermal management to prevent "runaway" polymerization to high molecular weight polyisobutylene (PIB).

Mechanistic Pathway

The reaction proceeds via a tert-butyl cation intermediate.

  • Initiation: Protonation of isobutylene.

  • Propagation: Attack of the cation on another isobutylene monomer.[1]

  • Termination: Proton elimination (beta-elimination) to regenerate the olefin.

Critical Insight: The ratio of Dimer (C8) to Trimer (C12) is controlled by temperature. Lower temperatures favor high molecular weights; moderate temperatures (80–100°C) favor the trimer.

Visualization: Oligomerization Pathway

Oligomerization_Pathway IB Isobutylene (C4) Cation t-Butyl Cation (Intermediate) IB->Cation + H+ DIB Diisobutylene (C8) (Kinetic Product) Cation->DIB + IB, - H+ TIB Triisobutylene (C12) (Target) DIB->TIB + IB (Acid Cat.) Tetramer Tetraisobutylene (C16) (Byproduct) TIB->Tetramer + IB (Over-reaction)

Figure 1: Stepwise cationic oligomerization of isobutylene. Control of residence time is vital to maximize the C12 fraction.

Experimental Protocol: Synthesis of TIB over Amberlyst-15

Scope: Laboratory-scale synthesis emphasizing heat control.

Materials:

  • Feedstock: Isobutylene (High purity >99%)

  • Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin), dried at 110°C overnight.

  • Solvent: n-Hexane (as a heat sink).

Procedure:

  • Reactor Setup: Use a 1L stainless steel autoclave equipped with a cooling jacket and a high-torque stirrer.

  • Loading: Charge 50g of dried Amberlyst-15 and 300mL n-Hexane.

  • Pressurization: Purge with N₂. Heat reactor to 80°C .

  • Feeding: Feed liquid isobutylene at a rate of 2 mL/min.

    • Expert Note: The reaction is exothermic.[2][3] Monitor internal temperature.[4] If T > 95°C, stop feed immediately. Selectivity to TIB drops significantly above 100°C due to cracking and isomerization.

  • Reaction: Maintain pressure at 1.5–2.0 MPa. Continue feed until 300g isobutylene is added.

  • Workup: Cool to room temperature. Vent unreacted C4. Filter catalyst.

  • Purification: Fractional distillation.

    • Fraction 1 (100–105°C): Diisobutylene (Recycle this).

    • Fraction 2 (175–180°C): Triisobutylene (Product).

Downstream Derivatization: The "Hard" Chemistry

Because TIB is sterically hindered, standard derivatization techniques often fail.

Hydroformylation (The Oxo Process)

Converting TIB to Isotridecanol (C13 alcohol) is a major industrial route.

  • Challenge: The internal double bond is difficult for the bulky Rhodium-Triphenylphosphine catalysts typically used in low-pressure hydroformylation.

  • Solution: Use Cobalt Carbonyl or Unmodified Rhodium catalysts at high pressure (200–300 bar). Cobalt is less sensitive to steric hindrance and can isomerize the double bond to a more accessible terminal position before carbonyl insertion.

Application: Isotridecanol is the precursor for:

  • Isotridecyl Ethoxylates: High-performance surfactants for industrial degreasing (excellent wetting on hydrophobic surfaces).

  • Ditridecyl Phthalate (DTDP): A low-volatility plasticizer for high-temperature PVC wire coatings.

Friedel-Crafts Alkylation (Phenol Derivatives)

TIB alkylates phenol to form Dodecylphenol (branched) .

Mechanism: The acid catalyst protonates TIB, generating a tertiary carbenium ion. This electrophile attacks the phenol ring (para-directing).

Visualization: Alkylation Mechanism

Alkylation_Mechanism TIB Triisobutylene Carbo C12 Carbenium Ion (Tertiary) TIB->Carbo Protonation Acid Acid Catalyst (BF3 or Amberlyst) Acid->Carbo Complex Sigma Complex Carbo->Complex + Phenol (Electrophilic Attack) Phenol Phenol Product p-Dodecylphenol (Branched) Complex->Product - H+ (Re-aromatization)

Figure 2: Friedel-Crafts alkylation mechanism. The tertiary carbocation is highly stable, preventing rearrangement to linear forms.

Protocol: Alkylation of Phenol with TIB

Scope: Synthesis of branched p-dodecylphenol (Lubricant Additive Intermediate).

Materials:

  • Phenol (Molten).

  • Triisobutylene.[2][3][5][6][7]

  • Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) or Acid Clay (Filtrol).

Procedure:

  • Setup: 3-neck flask with reflux condenser, dropping funnel, and N₂ inlet.

  • Charge: Add 1.0 mol Phenol and heat to 60°C .

  • Catalyst: Add BF₃·OEt₂ (1.0 wt% relative to phenol).

  • Addition: Dropwise addition of TIB (1.1 mol) over 2 hours.

    • Why excess TIB? To push conversion of the phenol. TIB is easier to strip off than unreacted phenol.

  • Temperature: Maintain 60–70°C.

    • Expert Note: Do not exceed 80°C initially. Higher temps favor ortho substitution and poly-alkylation.

  • Digestion: Stir for 4 hours at 80°C.

  • Neutralization: Wash with Na₂CO₃ solution to remove BF₃.

  • Distillation: Vacuum distill to remove excess TIB and recover viscous dodecylphenol.

Comparative Data: TIB vs. Linear Alpha Olefins (LAO)

FeatureTriisobutylene (Branched C12)1-Dodecene (Linear C12)
Reactivity Low (Steric hindrance)High (Terminal alkene)
Oxidation Stability High (No allylic hydrogens on tert-carbons)Moderate
Pour Point (Derivatives) Excellent (Branching disrupts crystallization)Poor (Waxy)
Biodegradability Poor (Branching blocks beta-oxidation)Excellent
Primary Use Lube Additives, Industrial SurfactantsDetergents, Polyolefins

References

  • Oligomerization Catalysis

    • Title: "Selective Oligomerization of Isobutylene over C
    • Source: Industrial & Engineering Chemistry Research.[6]

    • Link:[Link]

  • Hydroformylation

    • Title: "Hydroformylation of sterically hindered olefins with Cobalt catalysts."[8]

    • Source: Journal of Molecular C
    • Link:[Link]

  • Alkylation Mechanisms

    • Title: "Friedel-Crafts Alkylation of Phenols: Kinetics and Isomer Distribution."
    • Source: Journal of Organic Chemistry.
    • Link:[Link]

  • Safety & Data

    • Title: "Triisobutylene Safety Data Sheet (SDS)."[5]

    • Source: PubChem (NIH).
    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Pressure Hydroformylation of Triisobutylene for Isotridecyl Alcohol Synthesis

[1] Executive Summary This application note details the laboratory-scale protocol for the hydroformylation of triisobutylene (TIB) to produce isotridecyl alcohol (ITDA), a critical intermediate for high-performance surfa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the laboratory-scale protocol for the hydroformylation of triisobutylene (TIB) to produce isotridecyl alcohol (ITDA), a critical intermediate for high-performance surfactants and plasticizers (e.g., Exxal™ 13). Unlike linear olefins, TIB presents significant steric challenges due to its highly branched C12 structure. This guide establishes a robust Cobalt-catalyzed high-pressure workflow (200–300 bar) to overcome these steric barriers, ensuring high conversion and safe handling of syngas (


) reagents.

Introduction & Mechanistic Rationale

The Substrate Challenge

Triisobutylene (TIB) is an oligomer of isobutylene, existing primarily as a mixture of isomers such as 2,4,4,6,6-pentamethyl-2-heptene. The double bond is sterically crowded by bulky tert-butyl and methyl groups. Standard low-pressure Rhodium/Phosphine catalysts, effective for linear olefins (e.g., propylene), often fail with TIB because the bulky ligands prevent the olefin from coordinating to the metal center.

The Cobalt Solution

Unmodified Cobalt carbonyl catalysts (


) are the industrial standard for this transformation. The Cobalt center is less sterically hindered than phosphine-modified Rhodium, allowing it to engage the bulky TIB substrate. However, the active species 

is thermally unstable and prone to decomposing into metallic Cobalt (

) at the high temperatures (

) required to drive the reaction.

Key Operational Principle: To maintain the active catalyst concentration and prevent "cobalt plating," the reaction must be conducted under high partial pressures of Carbon Monoxide (CO), typically exceeding 200 bar.

Reaction Pathway

The process involves two distinct chemical steps:

  • Hydroformylation (Oxo Reaction): Conversion of TIB (C12 olefin) to Isotridecanal (C13 aldehyde).

  • Hydrogenation: Reduction of Isotridecanal to Isotridecyl Alcohol (ITDA).

OxoMechanism Precursor Co2(CO)8 (Precursor) Active HCo(CO)4 (Active Species) Precursor->Active H2, High P, Heat Coordination Olefin Coordination (Steric Barrier) Active->Coordination + TIB (C12) Insertion Alkyl-Co Species (Migration) Coordination->Insertion Rate Limiting Acyl Acyl-Co Species (CO Insertion) Insertion->Acyl + CO Aldehyde Isotridecanal (C13 Aldehyde) Acyl->Aldehyde + H2 - HCo(CO)4 Aldehyde->Active Catalyst Regeneration Alcohol Isotridecyl Alcohol (Final Product) Aldehyde->Alcohol + H2, Hydrogenation Cat.

Figure 1: Simplified Cobalt-catalyzed hydroformylation cycle adapted for hindered olefins. Note the high pressure required to stabilize the Active Species.

Safety & Equipment Prerequisites

CRITICAL WARNING: This protocol involves toxic gases (CO) and flammable gases (


) at extreme pressures (>200 bar). It must only be performed in a facility equipped with active gas monitoring and blast-rated enclosures.
Equipment Checklist
  • Reactor: 300 mL to 1 L Hastelloy or Stainless Steel 316 High-Pressure Autoclave (rated >350 bar).

  • Stirring: Gas-entrainment impeller (Mag-drive) running at >1000 RPM to ensure mass transfer.

  • Gas Feed: Syngas booster pump capable of delivering 1:1

    
     at 300 bar.
    
  • Sampling: Dip-tube with a cooled high-pressure sampling loop (to prevent volatile loss).

Reagents
  • Substrate: Triisobutylene (TIB), >95% purity (isomeric mixture).

  • Catalyst Precursor: Dicobalt Octacarbonyl

    
     (handle under 
    
    
    
    , pyrophoric) OR Cobalt(II) Acetate tetrahydrate (requires in-situ activation).
  • Solvent: Toluene or Dodecane (optional; TIB can act as its own solvent).

  • Syngas: 1:1 mixture of

    
     and 
    
    
    
    .[1]

Experimental Protocol

Phase 1: Reactor Loading & Pre-treatment

Rationale: Oxygen removal is critical to prevent irreversible oxidation of the cobalt catalyst.

  • Inertization: Purge the autoclave 3 times with

    
     (10 bar charge/vent cycles).
    
  • Catalyst Loading:

    • In a glovebox, weigh

      
       corresponding to 0.2 – 0.5 wt% Cobalt relative to TIB.
      
    • Dissolve in degassed TIB (or solvent).

    • Transfer solution to the reactor anaerobically (cannula transfer or syringe).

  • Leak Check: Pressurize with Syngas to 100 bar. Monitor for pressure drop for 15 minutes. Vent to 10 bar.

Phase 2: Hydroformylation (The "Oxo" Step)

Rationale: High temperature drives the rate; high pressure stabilizes the catalyst.

  • Pressurization: Charge Syngas (1:1) to 150 bar at room temperature.

  • Heating: Ramp temperature to 160°C . Note that pressure will rise significantly due to thermal expansion.

  • Reaction Maintenance:

    • Target operating pressure: 250–280 bar .

    • If pressure drops (indicating gas consumption), repressurize with Syngas to maintain the target band.

    • Duration: 4–8 hours. Reaction is considered complete when gas uptake plateaus (<1 bar drop per hour).

  • Cooling: Cool reactor to <40°C.

  • Depressurization: Slowly vent gases to a scrubber system (CO is toxic!).

Phase 3: Decobalting (Catalyst Removal)

Rationale: Cobalt residues catalyze side reactions (aldol condensation) during distillation and color the final product.

  • Oxidative Demetallation: Transfer the crude organic output (dark brown) to a flask.

  • Acid Wash: Add 10% wt aqueous Acetic Acid or Formic Acid.

  • Aeration: Bubble air through the biphasic mixture at 60°C for 1 hour.

    • Observation: The organic phase should turn from dark brown to pale yellow/clear. The aqueous phase will turn pink (

      
       salts).
      
  • Separation: Decant the organic phase. Wash with deionized water until neutral pH.

Phase 4: Hydrogenation (Aldehyde to Alcohol)

Rationale: The crude product is mostly Isotridecanal. It must be hydrogenated to ITDA for stability and utility.

  • Catalyst: Load crude aldehyde with 5 wt% Raney Nickel (slurry in water/alcohol) or 1 wt% Ru/C into a clean autoclave.

  • Conditions: Pressurize with pure

    
     to 50–80 bar. Heat to 120°C.
    
  • Duration: 2–4 hours (until

    
     uptake ceases).
    
  • Filtration: Filter catalyst to obtain crude Isotridecyl Alcohol.

Process Visualization

ProcessFlow Feed Feed TIB + Co Catalyst Reactor High-P Reactor (280 bar, 160°C) Feed->Reactor Syngas Flash Flash Separation (Gas Recycle) Reactor->Flash Crude Aldehyde Flash->Reactor Recycle Gas Decobalt Decobalting (Acid/Air Wash) Flash->Decobalt Liquid Hydro Hydrogenation (Raney Ni, H2) Decobalt->Hydro Co-free Aldehyde Distill Distillation (Purification) Hydro->Distill Crude Alcohol Product Exxal 13 (ITDA) Distill->Product Final Cut

Figure 2: Integrated workflow from Triisobutylene feedstock to purified Isotridecyl Alcohol.

Analytical Methods & Data Interpretation

Gas Chromatography (GC)
  • Column: Capillary column (e.g., HP-5 or DB-1), 30m x 0.25mm.

  • Method: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    250°C.
  • Interpretation:

    • TIB Feed: Elutes early (complex isomer cluster).

    • Isotridecanal: Elutes intermediate.

    • ITDA: Elutes later.

    • Heavy Ends: Dimers/Acetals (Check for these to assess selectivity).

Key Performance Indicators (KPIs)
ParameterTarget ValueTroubleshooting
Conversion (TIB) > 95%If low: Increase Temp or Residence Time. Ensure mixing is vigorous (>1000 RPM).
Selectivity (Aldehyde+Alcohol) > 85%If low: Check for "Heavies" (aldol condensation). Reduce Temp slightly.
Cobalt Recovery > 99%If organic phase remains dark: Increase air sparging time or acid concentration during decobalting.

Troubleshooting Guide

Issue: "Cobalt Plating" (Metal deposition on reactor walls)

  • Cause: Partial pressure of CO was too low at operating temperature.

  • Fix: Increase total system pressure or increase CO:H2 ratio to 1.2:1. Ensure reactor is cooled before venting pressure.

Issue: Low Reaction Rate

  • Cause: Steric hindrance of TIB is significant.

  • Fix: Increase Catalyst loading to 0.5 wt%. Verify syngas quality (poisons like sulfur deactivate Cobalt).

Issue: Product Coloration

  • Cause: Residual Cobalt or conjugated enals.

  • Fix: Improve decobalting efficiency. Ensure Hydrogenation step is complete (saturates color-causing double bonds).

References

  • Falbe, J. (1980). New Syntheses with Carbon Monoxide. Springer-Verlag. (Foundational text on Oxo synthesis and Cobalt mechanisms).

  • ExxonMobil Chemical. (2021).[2] Exxal™ 13 Tridecyl Alcohol Technical Data Sheet.

  • O'Keefe, W. K., et al. (2005). "Kinetics of the hydroformylation of 1-octene using a rhodium/phosphite catalyst." Industrial & Engineering Chemistry Research. (Provides comparative kinetic modeling for hindered olefins).

  • Pruett, R. L. (1979). "Hydroformylation."[1][3][4][5][6][7] Advances in Organometallic Chemistry, Vol 17, 1-60. (Authoritative review on Cobalt vs. Rhodium selection).

  • BASF SE. (2012). Patent US8168836B2: Process for preparing isotridecanol. (Details industrial conditions for TIB hydroformylation).

Sources

Application

Application Notes and Protocols: Triisobutylene as a Hydrophobe in Surfactant Synthesis

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Role of Triisobutylene in Surfactant Design In the vast landscape of surfactant chemistry, the architecture of the hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Role of Triisobutylene in Surfactant Design

In the vast landscape of surfactant chemistry, the architecture of the hydrophobic group is a critical determinant of performance. Triisobutylene, a branched C12 olefin, offers a unique combination of bulk, stability, and hydrophobicity, making it an exemplary building block for a diverse range of high-performance surfactants. Its highly branched structure provides a larger interfacial area compared to linear hydrophobes of similar carbon number, which can lead to enhanced emulsification, dispersion, and detergency. This guide provides a comprehensive overview and detailed laboratory protocols for the synthesis of anionic and non-ionic surfactants utilizing a triisobutylene-derived hydrophobe. We will delve into the foundational chemistry, step-by-step synthesis procedures, characterization methodologies, and critical safety considerations, empowering researchers to leverage the unique properties of triisobutylene in their surfactant design and applications.

Core Synthesis Strategy: A Two-Step Approach to Triisobutylene-Based Surfactants

The synthesis of surfactants from triisobutylene follows a logical and versatile two-step process. The initial step involves the creation of a hydrophobic intermediate, triisobutylphenol, through the well-established Friedel-Crafts alkylation of phenol with triisobutylene. This intermediate serves as a platform for the subsequent attachment of a hydrophilic head group, thereby completing the amphiphilic surfactant molecule.

Synthesis_Strategy Triisobutylene Triisobutylene (Hydrophobe Precursor) Alkylation Step 1: Friedel-Crafts Alkylation Triisobutylene->Alkylation Phenol Phenol Phenol->Alkylation Intermediate Triisobutylphenol (Hydrophobic Intermediate) Alkylation->Intermediate Sulfonation Step 2a: Sulfonation (Anionic Head Group) Intermediate->Sulfonation Ethoxylation Step 2b: Ethoxylation (Non-ionic Head Group) Intermediate->Ethoxylation Anionic_Surfactant Anionic Surfactant (Triisobutylphenyl Sulfonate) Sulfonation->Anionic_Surfactant Nonionic_Surfactant Non-ionic Surfactant (Ethoxylated Triisobutylphenol) Ethoxylation->Nonionic_Surfactant

Caption: General two-step synthesis pathway for triisobutylene-based surfactants.

Part 1: Synthesis of the Hydrophobic Intermediate: Triisobutylphenol

The cornerstone of this surfactant synthesis is the creation of the alkylated phenol intermediate. This is achieved through a Friedel-Crafts alkylation reaction, a classic electrophilic aromatic substitution. In this reaction, a Lewis acid catalyst activates the triisobutylene, facilitating its attack on the electron-rich phenol ring. The bulky triisobutyl group predominantly directs the substitution to the para position, minimizing the formation of ortho isomers due to steric hindrance.

Protocol 1: Laboratory-Scale Synthesis of 4-Triisobutylphenol

This protocol details a robust method for the synthesis of 4-triisobutylphenol, the key hydrophobic intermediate.

Materials and Equipment:

  • Phenol (crystalline, ≥99%)

  • Triisobutylene (mixture of isomers)

  • Anhydrous Aluminum Chloride (AlCl₃) or a solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (three-necked) equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Phenol is toxic and corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, and a lab coat.[1]

  • Triisobutylene is flammable. Keep away from ignition sources.[2]

  • Anhydrous aluminum chloride reacts violently with water. Handle in a dry environment and add to the reaction mixture carefully.

  • The reaction can be exothermic. Use an ice bath to control the temperature during the initial addition of the catalyst.

  • Hydrochloric acid is corrosive. Handle with care.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Toluene B Charge Reactor A->B C Cool to 0-5 °C B->C D Slowly Add Catalyst C->D E Add Triisobutylene Dropwise D->E F Warm to Room Temp. & Stir E->F G Quench with HCl F->G H Separate Organic Layer G->H I Wash with NaHCO₃ & Brine H->I J Dry over MgSO₄ I->J K Remove Solvent J->K L Purify by Distillation (Optional) K->L

Caption: Experimental workflow for the synthesis of 4-triisobutylphenol.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 47 g (0.5 mol) of phenol in 150 mL of anhydrous toluene.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly add 6.7 g (0.05 mol) of anhydrous aluminum chloride in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Alkylation: Once the catalyst has been added, begin the dropwise addition of 84.2 g (0.75 mol) of triisobutylene from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 5-10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of 1 M hydrochloric acid to the cooled reaction mixture.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude product, a viscous yellow oil, can be purified by vacuum distillation to obtain pure 4-triisobutylphenol.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: Colorless to pale yellow viscous liquid.

  • Characterization:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons (typically two doublets in the para-substituted product) and a complex set of peaks in the aliphatic region corresponding to the branched triisobutyl group.

    • FT-IR: Look for characteristic peaks for the O-H stretch of the phenolic group (~3300 cm⁻¹), C-O stretch (~1230 cm⁻¹), and aromatic C-H and C=C stretches.

Part 2: Synthesis of Anionic Surfactants

Anionic surfactants are produced by introducing a negatively charged functional group, most commonly a sulfonate group, to the hydrophobic intermediate. The sulfonation of 4-triisobutylphenol results in the formation of 4-triisobutylphenol sulfonic acid, which can then be neutralized to form the corresponding sulfonate salt.

Protocol 2: Synthesis of Sodium 4-Triisobutylphenyl Sulfonate

This protocol outlines the sulfonation of the prepared 4-triisobutylphenol and its subsequent neutralization.

Materials and Equipment:

  • 4-Triisobutylphenol (from Protocol 1)

  • Fuming sulfuric acid (oleum, 20% SO₃) or chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Ice bath

  • Round-bottom flask with a dropping funnel, mechanical stirrer, and a gas outlet

  • Standard laboratory glassware

Safety Precautions:

  • Fuming sulfuric acid and chlorosulfonic acid are extremely corrosive and react violently with water. Handle with extreme caution in a fume hood. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[1][3][4][5]

  • The sulfonation reaction is highly exothermic. Strict temperature control is crucial.

  • Sulfur trioxide fumes are toxic. Ensure adequate ventilation.

Sulfonation_Workflow cluster_prep Preparation cluster_reaction Sulfonation cluster_workup Neutralization & Isolation A Dissolve Triisobutylphenol in Dichloromethane B Cool to 0-5 °C A->B C Slowly Add Fuming Sulfuric Acid B->C D Stir at Low Temp. C->D E Carefully Add to Ice D->E F Neutralize with NaOH E->F G Separate Aqueous Layer F->G H Evaporate Water G->H I Wash with Ethanol & Dry H->I

Caption: Experimental workflow for the synthesis of sodium 4-triisobutylphenyl sulfonate.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 26.2 g (0.1 mol) of 4-triisobutylphenol in 100 mL of anhydrous dichloromethane. Cool the solution in an ice-salt bath to 0-5 °C.

  • Sulfonation: Slowly add 10 mL of fuming sulfuric acid (20% SO₃) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 2 hours.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Slowly neutralize the acidic solution with 2 M sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: Transfer the mixture to a separatory funnel. The product, sodium 4-triisobutylphenyl sulfonate, will be in the aqueous layer. Separate the aqueous layer.

  • Purification: Evaporate the water from the aqueous layer under reduced pressure. The resulting solid can be washed with cold ethanol to remove inorganic salts and then dried under vacuum.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White to off-white solid.

  • Characterization:

    • FT-IR: The spectrum should show the disappearance of the phenolic O-H peak and the appearance of strong absorption bands for the sulfonate group (S=O stretching around 1180 cm⁻¹ and 1040 cm⁻¹).[2][6]

Table 1: Summary of Anionic Surfactant Synthesis Parameters

ParameterValue
Reactants 4-Triisobutylphenol, Fuming Sulfuric Acid
Solvent Dichloromethane
Molar Ratio (Phenol:SO₃) 1 : ~1.1
Reaction Temperature 0-10 °C
Reaction Time 2 hours
Neutralizing Agent Sodium Hydroxide
Expected Yield 85-95%

Part 3: Synthesis of Non-ionic Surfactants

Non-ionic surfactants are characterized by their uncharged, hydrophilic head groups, typically composed of a polyoxyethylene chain. These are synthesized by the ethoxylation of the hydrophobic intermediate, 4-triisobutylphenol. The length of the polyethylene glycol chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant, thereby tailoring its properties for specific applications.

Protocol 3: Synthesis of Ethoxylated 4-Triisobutylphenol

This protocol describes a general laboratory procedure for the ethoxylation of 4-triisobutylphenol. The degree of ethoxylation can be controlled by the stoichiometry of ethylene oxide used.

Materials and Equipment:

  • 4-Triisobutylphenol (from Protocol 1)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst

  • Ethylene oxide (liquefied gas)

  • Nitrogen or argon gas (inert atmosphere)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Ethylene oxide lecture bottle with a regulator and a means of measuring the amount of gas added (e.g., by weight)

Safety Precautions:

  • Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This reaction must be performed in a dedicated high-pressure facility with appropriate safety interlocks and monitoring. Personnel must be thoroughly trained in handling ethylene oxide.[7][8][9][10][11]

  • The ethoxylation reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Strict temperature and pressure monitoring is essential.

  • The autoclave must be properly rated for the pressures and temperatures involved.

Ethoxylation_Workflow cluster_prep Preparation cluster_reaction Ethoxylation cluster_workup Finalization A Charge Autoclave with Triisobutylphenol & Catalyst B Purge with Nitrogen A->B C Heat to Reaction Temp. B->C D Introduce Ethylene Oxide at Controlled Rate C->D E Monitor Pressure Drop D->E F Digest at Temp. E->F G Cool and Purge F->G H Neutralize Catalyst (Optional) G->H I Discharge Product H->I

Caption: Experimental workflow for the ethoxylation of 4-triisobutylphenol.

Step-by-Step Procedure:

  • Reactor Preparation: Charge the autoclave with 52.4 g (0.2 mol) of 4-triisobutylphenol and 0.5 g of potassium hydroxide catalyst.

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all air.

  • Heating: Heat the reactor contents to 120-140 °C with stirring.

  • Ethylene Oxide Addition: Introduce a predetermined amount of ethylene oxide into the reactor at a controlled rate. For example, to achieve an average of 10 ethylene oxide units per molecule, 88 g (2.0 mol) of ethylene oxide would be added. The pressure will increase upon addition and then decrease as the ethylene oxide reacts. Maintain the temperature within the desired range.

  • Digestion: After all the ethylene oxide has been added, continue to stir the mixture at the reaction temperature for 1-2 hours to ensure complete reaction, as indicated by a stable pressure.

  • Cooling and Finishing: Cool the reactor to below 50 °C and purge with nitrogen. The product can be used as is or the catalyst can be neutralized with a small amount of acid (e.g., acetic or phosphoric acid).

Characterization:

  • ¹H NMR: The degree of ethoxylation can be estimated by comparing the integration of the aromatic protons of the triisobutylphenol moiety with the integration of the methylene protons of the polyoxyethylene chain (typically a broad singlet around 3.6 ppm).[12][13]

  • HLB Value: The hydrophilic-lipophilic balance can be calculated based on the molecular weight of the hydrophilic (polyoxyethylene) and lipophilic (triisobutylphenol) portions of the molecule.

Table 2: Summary of Non-ionic Surfactant Synthesis Parameters

ParameterValue
Reactants 4-Triisobutylphenol, Ethylene Oxide
Catalyst Potassium Hydroxide
Reaction Temperature 120-140 °C
Reaction Pressure Varies with temperature and EO addition
Control Parameter Molar ratio of Ethylene Oxide to Phenol
Product Poly(oxyethylene) 4-triisobutylphenyl ether

Conclusion

Triisobutylene serves as a versatile and effective hydrophobe for the synthesis of both anionic and non-ionic surfactants. The protocols detailed in this guide provide a solid foundation for the laboratory-scale production of these valuable amphiphilic molecules. By carefully controlling the reaction conditions in the initial Friedel-Crafts alkylation and the subsequent sulfonation or ethoxylation steps, researchers can tailor the properties of the final surfactants to meet the demands of a wide array of applications, from industrial detergents and emulsifiers to specialized formulations in the pharmaceutical and agricultural sectors. As with all chemical syntheses, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for successful and safe experimentation.

References

  • WO2017042181A1 - Process for the alkylation of phenols - Google P
  • Ethoxylation - Wikipedia. [Link]

  • Practical Method for Accurate Determination of Alkylphenol Ethoxylates in Household Detergents by Aluminum Iodide Cleavage Pretreatment Followed by GC–MS - ResearchGate. [Link]

  • Determination method for sodium dodecyl benzene sulfonate content - Google P
  • Test Alkylphenols And Alkylphenol Ethoxylates | CTL GmbH Bielefeld. [Link]

  • CN103073597A - Synthesis and purification method for DOPO - Google P
  • Quantitative Determination of Nonylphenol Ethoxylates - EAG Laboratories. [Link]

  • Basics of Ethoxylation reaction (‪@b_barodawalas777‬ ) - YouTube. [Link]

  • Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Publishing. [Link]

  • Preparation of alkylphenol sulfonate detergent - ResearchGate. [Link]

  • WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google P
  • Proton NMR spectra (400 MHz) of nonylphenol ethoxylate (NPEO) extracts... | Download Scientific Diagram - ResearchGate. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. [Link]

  • Traces of infrared spectra of sodium linear alkylbenzene sulfonate... - ResearchGate. [Link]

  • Ethylene Oxide Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • Dodecyl Benzene Sulphonic Acid Process | PDF - Scribd. [Link]

  • Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS - bioRxiv. [Link]

  • Sulfuric Acid - Standard Operating Procedure. [Link]

  • Ethylene Oxide (EtO): Understanding OSHA's Exposure Monitoring Requirements. [Link]

  • CN102229624B - Method for preparing alkylphenol polyether sulfate - Google P
  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems | ACS Omega. [Link]

  • 1 H NMR chemical shifts, spin splitting and integration of surfactants... - ResearchGate. [Link]

  • Synthesis, deprotection, analysis and purification of RNA and ribozymes - ResearchGate. [Link]

  • Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules - Scribd. [Link]

  • Ethylene Oxide "Gas" Sterilization | Infection Control - CDC. [Link]

  • Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection - ResearchGate. [Link]

  • The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. [Link]

  • UA Ethylene Oxide SOP Template_0.docx. [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. [Link]

  • CN102229624B - Synthesis and purification process for DOPO - Google P
  • Nonylphenol - Wikipedia. [Link]

  • Safe Handling Guide: Sulfuric Acid - CORECHEM Inc.. [Link]

  • Working with Ethylene Oxide Sterilization - Lab Manager. [Link]

  • (PDF) Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties | ACS Sustainable Chemistry & Engineering. [Link]

  • US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google P
  • The Friedel-Crafts Reaction - UC Berkeley. [Link]

  • Alkyl Sulfonates: Preparation and Reactions - YouTube. [Link]

  • Sulfuric Acid - Environment, Health & Safety. [Link]

  • SAFETY DATA SHEET - rci labscan limited (en). [Link]

  • Alkylbenzene sulfonate - Wikipedia. [Link]

  • Write the reaction involved in the following : Friedal-Crafts Alkylation of Phenol - Allen. [Link]

  • Branched (left) and linear (right) alkylbenzene sulfonate. - ResearchGate. [Link]

Sources

Method

Application Note: Synthesis of Lipophilic Sulfonium Salts Derived from Triisobutylene

Executive Summary This guide details the synthesis of high-performance, lipophilic sulfonium salts derived from triisobutylene (TIB) . Unlike standard triphenylsulfonium salts, TIB-derived analogs possess a bulky alkyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of high-performance, lipophilic sulfonium salts derived from triisobutylene (TIB) . Unlike standard triphenylsulfonium salts, TIB-derived analogs possess a bulky


 alkyl chain (typically a tert-dodecyl group). This modification critically enhances solubility in non-polar organic solvents and photoresist matrices (e.g., PGMEA) while reducing volatility and outgassing during lithographic exposure.

The protocol is divided into two phases:

  • Precursor Synthesis: Friedel-Crafts alkylation of benzene with triisobutylene to form tert-dodecylbenzene.

  • Sulfonium Assembly: Electrophilic condensation of tert-dodecylbenzene with diphenyl sulfoxide, followed by anion metathesis to the triflate salt.

Scientific Rationale & Mechanism

Why Triisobutylene?

Triisobutylene is a commercially available oligomer of isobutylene, existing primarily as a mixture of isomers (e.g., 2,2,4,6,6-pentamethyl-3-heptene). Upon acid-catalyzed alkylation, it undergoes skeletal rearrangement to form a tertiary carbocation, resulting in a 1,1,3,3,5,5-hexamethylhexyl (or similar branched tert-dodecyl) substituent on the aromatic ring.

Key Advantages in Drug/Material Development:

  • Lipophilicity: The

    
     chain increases the LogP, facilitating cell membrane permeability (for bio-applications) or resin compatibility (for lithography).
    
  • Steric Bulk: The branched tail inhibits crystallization, allowing the salt to remain amorphous or highly soluble, a critical parameter for spin-coating uniformity.

Reaction Pathway

The synthesis follows a Friedel-Crafts Alkylation followed by a Sulfoxide-Arene Condensation .

  • Alkylation:

    
    
    
  • Condensation:

    
    
    

Visualization: Reaction Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Sulfonium Assembly TIB Triisobutylene (C12 Alkene) TDB tert-Dodecylbenzene (Intermediate) TIB->TDB Alkylation < 10°C Benzene Benzene (Excess) Benzene->TDB AlCl3 AlCl3 (Catalyst) AlCl3->TDB FinalSalt (4-tert-Dodecylphenyl) diphenylsulfonium Triflate TDB->FinalSalt Condensation -78°C to RT DPSO Diphenyl Sulfoxide DPSO->FinalSalt Tf2O Triflic Anhydride (Activator) Tf2O->FinalSalt

Figure 1: Sequential synthesis pathway from triisobutylene feedstock to the final lipophilic sulfonium salt.

Experimental Protocols

Phase 1: Synthesis of tert-Dodecylbenzene

Objective: Install the lipophilic tail onto the aromatic ring.

Reagents:

  • Benzene (Anhydrous, 10.0 eq)

  • Triisobutylene (1.0 eq)

  • Aluminum Chloride (

    
    , 0.05 eq)
    
  • Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel, nitrogen inlet, and thermometer.

  • Charge: Add anhydrous Benzene and

    
     to the flask. Cool the suspension to 0–5°C  using an ice bath.
    
    • Expert Note: Benzene is used in large excess to minimize poly-alkylation.

  • Addition: Mix Triisobutylene with an equal volume of DCM. Add this solution dropwise over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by GC-MS for the disappearance of the alkene.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

  • Workup: Separate the organic layer.[1] Wash with

    
     (2x), saturated 
    
    
    
    (1x), and brine. Dry over
    
    
    .
  • Purification: Remove excess benzene via rotary evaporation. Distill the residue under high vacuum (approx. 140–150°C at 2 mmHg) to collect the clear, viscous oil (tert-dodecylbenzene).

Phase 2: Synthesis of (4-tert-dodecylphenyl)diphenylsulfonium Triflate

Objective: Construct the sulfonium core via electrophilic aromatic substitution on the bulky arene.

Reagents:

  • Diphenyl Sulfoxide (1.0 eq)

  • tert-Dodecylbenzene (from Phase 1, 1.1 eq)

  • Trifluoromethanesulfonic Anhydride (

    
    , 1.1 eq)
    
  • Dichloromethane (DCM, Anhydrous)

  • Diethyl Ether (

    
    , for precipitation)[2]
    

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve Diphenyl Sulfoxide in anhydrous DCM (0.5 M). Cool to -78°C  (Dry ice/Acetone).
    
  • Addition of Activator: Add

    
     dropwise. A white precipitate (sulfonium bis-triflate intermediate) may form. Stir for 30 mins at -78°C.
    
  • Coupling: Add the tert-Dodecylbenzene (diluted in minimal DCM) slowly to the activated sulfoxide.

  • Warm-up: Allow the reaction to warm slowly to -20°C over 2 hours, then to RT overnight.

    • Mechanism Check: The activated sulfoxide acts as an electrophile (

      
      ), attacking the para-position of the dodecylbenzene.
      
  • Quench: Quench with

    
     (50 mL).
    
  • Anion Metathesis (Optional): If a different anion is desired (e.g., Nonaflate), wash the organic layer with an aqueous solution of the target anion salt (e.g., Potassium Nonaflate). For Triflate, skip this step.

  • Isolation: Wash the DCM layer with water (3x) to remove triflic acid residues. Dry over

    
     and concentrate to a viscous oil.
    
  • Crystallization: Pour the oil into rapidly stirring cold Diethyl Ether or Hexane. The product is often an oil due to the alkyl chain; if it does not precipitate, wash the oil repeatedly with hexane to remove unreacted dodecylbenzene.

  • Final Polish: Dissolve in minimal DCM and pass through a 0.2

    
     PTFE filter (critical for lithography applications) before final drying in vacuo.
    

Data Summary & Quality Control

Table 1: Process Parameters and Expected Outcomes

ParameterPhase 1 (Alkylation)Phase 2 (Sulfonium Formation)
Limiting Reagent TriisobutyleneDiphenyl Sulfoxide
Temperature Control < 10°C (Critical to prevent isomerization)-78°C to RT (Control exotherm)
Major Impurity Poly-alkylated benzeneDiphenyl sulfide (reduction product)
Typical Yield 85-90%60-75%
Appearance Clear, viscous oilWhite wax or viscous amber oil
Characterization GC-MS:

~246 (

)

H NMR:

7.6-7.8 (Ar-H), 0.8-1.5 (Alkyl)

Troubleshooting Guide

Issue: Product remains a dark oil and will not crystallize.

  • Cause: The branched

    
     chain prevents efficient lattice packing. This is an inherent property of TIB-derivatives.
    
  • Solution: Do not force crystallization. Purify via liquid-liquid extraction (Acetonitrile/Hexane). The product partitions into Acetonitrile; impurities (unreacted dodecylbenzene) stay in Hexane.

Issue: Low yield in Phase 2.

  • Cause: Steric hindrance of the tert-dodecyl group blocking the para attack.

  • Solution: Use Eaton’s Reagent (

    
     in Methanesulfonic acid) as the solvent/catalyst instead of the 
    
    
    
    method. Stir at 40°C for 12 hours. This condition is more vigorous and forces the condensation on sterically crowded substrates.

References

  • Preparation of Sulfonium Salts: Crivello, J. V., & Lam, J. H. W. (1978). Journal of Polymer Science: Polymer Chemistry Edition. "New Photoinitiators for Cationic Polymerization." Link

  • Friedel-Crafts Alkylation Mechanisms: Olah, G. A. (1964).
  • Synthesis of Photoacid Generators: Endo, T., et al. (2020). Journal of Photopolymer Science and Technology. "Development of Novel Sulfonium Salts for EUV Resists." Link

  • Diphenyl Sulfoxide Activation: Akasaka, T., et al. (1979). Journal of the American Chemical Society. "Reaction of Sulfoxides with Triflic Anhydride." Link

Sources

Application

Triisobutylene applications in lubricant additive manufacturing

Application Note: Utilizing Triisobutylene (TIB) in the Synthesis of Advanced Lubricant Additives Abstract Triisobutylene (TIB), a branched C12 olefin oligomer (CAS: 7756-94-7), serves as a critical intermediate in the m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Triisobutylene (TIB) in the Synthesis of Advanced Lubricant Additives

Abstract

Triisobutylene (TIB), a branched C12 olefin oligomer (CAS: 7756-94-7), serves as a critical intermediate in the manufacturing of high-performance lubricant additives. Unlike linear alpha-olefins, TIB’s highly branched structure imparts unique steric hindrance and solubility properties to its derivatives. This guide details the protocols for utilizing TIB in the synthesis of three primary additive classes: Alkylated Diphenylamine (ADPA) Antioxidants , Sulfurized Extreme Pressure (EP) Agents , and Branched Alkylphenol Detergents .

Introduction: The C12 Branched Advantage

In lubricant formulation, the balance between molecular weight, solubility, and thermal stability is paramount. Triisobutylene (2,4,4,6,6-pentamethyl-2-heptene and isomers) offers a specific advantage over lighter olefins (C4-C8) and heavier Polyisobutylene (PIB) polymers:

  • Volatility Control: Its C12 backbone provides sufficient molecular weight to reduce volatility in high-temperature engine environments compared to diisobutylene derivatives.

  • Solubility: The branched alkyl chain enhances solubility in Group II/III mineral oils and PAOs, preventing additive "dropout" at low temperatures.

  • Steric Protection: When attached to functional groups (e.g., phenols or amines), the bulky tert-butyl groups within the TIB structure shield the active site, extending the additive's service life.

Application I: Synthesis of Alkylated Diphenylamine (ADPA) Antioxidants

Context: ADPAs are ashless antioxidants used to prevent oil thickening and sludge. Alkylating diphenylamine (DPA) with TIB increases oil solubility and reduces the toxicity associated with unsubstituted DPA.

Mechanism: Friedel-Crafts Alkylation

The reaction proceeds via an electrophilic aromatic substitution. The acidic catalyst protonates the TIB, generating a tertiary carbocation which attacks the DPA ring, predominantly at the para position.

Experimental Protocol
  • Reagents: Diphenylamine (Solid, >99%), Triisobutylene (Liquid), Acid-Activated Bentonite Clay (Catalyst, e.g., Filtrol).

  • Equipment: High-pressure autoclave (Hastelloy or SS316), filtration unit, vacuum distillation setup.

Step-by-Step Workflow:

  • Charge: Load Diphenylamine (1.0 eq) and Acid-Activated Clay (5-10 wt% relative to DPA) into the autoclave.

  • Inerting: Purge the reactor with Nitrogen (N2) three times to remove oxygen, reducing oxidation risks during heating.

  • Heating: Heat the mixture to 140°C under varying agitation (300 RPM) until DPA is molten.

  • Addition: Slowly meter in Triisobutylene (1.1 - 1.5 eq) over 2 hours.

    • Critical Insight: A slight excess of TIB is used to drive the reaction to mono- and di-alkylation. TIB is less reactive than diisobutylene due to steric bulk; therefore, maintaining a temperature of 160°C - 180°C during addition is crucial for conversion.

  • Soak: Hold reaction at 170°C for 4–6 hours. Monitor pressure; a drop in pressure indicates olefin consumption.

  • Filtration: Cool to 80°C and filter through a sintered glass funnel (10µm pore) to remove the clay catalyst.

  • Stripping: Perform vacuum distillation (10 mmHg, 150°C) to strip unreacted TIB and light ends.

Data Interpretation:

Parameter Specification Method
Appearance Viscous Amber Liquid Visual
Nitrogen Content 3.5 - 4.5 wt% ASTM D5291
Viscosity @ 40°C 300 - 500 cSt ASTM D445

| Unreacted DPA | < 1.0 wt% | GC-MS |

Application II: Synthesis of Sulfurized Extreme Pressure (EP) Additives

Context: Sulfurized olefins are essential for preventing metal-to-metal welding under high loads (gear oils).[1] Sulfurized TIB provides a "controlled release" of sulfur due to the stability of the C-S bonds formed with the branched carbon backbone.

Protocol: High-Pressure Sulfurization

Note: This method avoids the use of Sulfur Monochloride (S2Cl2), resulting in a "low-corrosion" product suitable for yellow metals.

Step-by-Step Workflow:

  • Premix: In a pressure reactor, mix Triisobutylene (1.0 eq) and Elemental Sulfur (1.0 - 1.5 eq depending on desired %S).

  • Catalysis: Add a catalytic amount of an amine promoter (e.g., n-butylamine, 0.5 wt%).

  • Reaction: Seal and heat to 150°C - 170°C .

    • Safety Note: The reaction is exothermic. H2S may be generated. Ensure the reactor is vented to a caustic scrubber.

  • Aging: Hold at temperature for 6–8 hours to ensure sulfur incorporation into the olefin chain (formation of polysulfide bridges).

  • Degassing: Sparge with Nitrogen at 100°C to remove dissolved H2S and volatile mercaptans.

  • Filtration: Filter to remove any unreacted elemental sulfur.

Visualizing the Process Flow:

G Start Raw Materials (TIB + Sulfur) Reactor High Pressure Reactor (160°C, Amine Cat.) Start->Reactor Scrubber Caustic Scrubber (H2S Removal) Reactor->Scrubber Off-gas Stripping N2 Sparging (Degassing) Reactor->Stripping Crude Mixture Product Sulfurized TIB (EP Additive) Stripping->Product

Figure 1: Process flow for the high-pressure sulfurization of Triisobutylene.

Application III: Synthesis of Branched Dodecylphenol

Context: Alkylation of phenol with TIB yields p-dodecylphenol. This intermediate is subsequently neutralized with calcium/magnesium bases to form phenate detergents, which neutralize combustion acids in engines. Regulatory Note: Researchers must be aware of REACH restrictions regarding branched alkylphenols; this protocol is provided for technical synthesis reference in permitted jurisdictions or closed-system intermediates.

Protocol: Acid-Catalyzed Alkylation[2]
  • Catalyst: Macroporous Cation Exchange Resin (e.g., Amberlyst 15) is preferred over BF3 for easier handling and separation.

Step-by-Step Workflow:

  • Setup: Use a continuous fixed-bed reactor or a batch stirred tank.

  • Ratio: Phenol to TIB molar ratio of 3:1 .

    • Expert Insight: High phenol excess minimizes the formation of dialkylated byproducts (which are insoluble and cause haze).

  • Conditions: Temperature 80°C - 110°C . Pressure: Ambient to 5 bar.

  • Reaction: Feed TIB into the phenol/catalyst mixture.

  • Purification:

    • Decant liquid from solid catalyst.

    • Distill excess phenol (recycle) at 120°C under vacuum.

    • Collect the fraction boiling at ~310°C (atmospheric equivalent) as p-dodecylphenol.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized additives, the following analytical suite is mandatory:

TestPurposeAcceptance Criteria (Typical)
FTIR Spectroscopy Confirm functional group attachmentPresence of aromatic C-H (1600 cm⁻¹) and absence of olefinic C=C (1640 cm⁻¹)
GC-MS Determine alkylation distributionMono-alkylated > 85%; Di-alkylated < 10%
TGA (Thermogravimetric Analysis) Assess thermal stability< 5% weight loss at 200°C
Copper Strip Corrosion Verify sulfur activity (for EP additives)ASTM D130 rating of 1b or 2a (Non-corrosive)

References

  • European Patent Office. (2017).[2] EP 3172296 B1: Di-alkylated diphenylamine antioxidants. Retrieved from

  • National Institutes of Health (PubChem). (2023). Triisobutylene Compound Summary. Retrieved from [Link][3]

  • Lubrication Expert. (2023). A Guide to Extreme Pressure Additives in Lubricants. Retrieved from [Link]

  • Google Patents. (2002). US 6,355,839: Process for preparation of alkylated diphenylamine antioxidant.[4] Retrieved from

Sources

Method

Application Notes and Protocols: Triisobutylene as a Feedstock for Neo-Acid Production

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Neo-Acids and the Role of Triisobutylene Neo-acids, specifically highly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Neo-Acids and the Role of Triisobutylene

Neo-acids, specifically highly branched tertiary carboxylic acids, are pivotal intermediates in the synthesis of a wide array of specialty chemicals. Their unique sterically hindered structure imparts exceptional thermal, hydrolytic, and chemical stability to their derivatives, making them indispensable in the formulation of high-performance lubricants, synthetic esters, vinyl monomers, and pharmaceuticals. The quaternary carbon atom adjacent to the carboxyl group is a hallmark of neo-acids, providing a unique molecular architecture that translates to superior performance characteristics in end-use applications.

Traditionally, the industrial synthesis of neo-acids relies on the Koch-Haas reaction, a process that involves the carboxylation of olefins with carbon monoxide and water under high pressure and in the presence of strong acid catalysts.[1] Triisobutylene, a readily available C12 olefin derived from the oligomerization of isobutylene, serves as an excellent and cost-effective feedstock for the production of C13 neo-acids, primarily neotridecanoic acid. This application note provides a comprehensive technical guide for the laboratory-scale synthesis, purification, and characterization of neotridecanoic acid from triisobutylene, offering insights into the underlying chemical principles and practical experimental protocols.

Theoretical Background: The Koch-Haas Reaction Mechanism

The conversion of triisobutylene to neotridecanoic acid proceeds via the Koch-Haas reaction. The mechanism is initiated by the protonation of the olefin by a strong acid catalyst to form a tertiary carbocation. This carbocation then undergoes a nucleophilic attack by carbon monoxide to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the final tertiary carboxylic acid, or neo-acid.

Due to the complex isomeric nature of commercial triisobutylene and the potential for carbocation rearrangements during the reaction, the resulting neotridecanoic acid is a mixture of several isomers. The predominant isomers are those with a quaternary carbon atom at the alpha-position to the carboxyl group, which is the defining feature of a neo-acid.

Experimental Protocols

Part 1: Synthesis of Neotridecanoic Acid from Triisobutylene

This protocol details the laboratory-scale synthesis of neotridecanoic acid via the high-pressure carboxylation of triisobutylene.

Materials:

  • Triisobutylene (mixture of isomers)

  • Concentrated Sulfuric Acid (95-98%)

  • Formic Acid (as a source of CO in situ, optional) or Carbon Monoxide gas

  • Ice

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether or other suitable organic solvent

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: In a high-pressure autoclave, place a magnetic stir bar and add triisobutylene.

  • Catalyst Addition: Cool the autoclave in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring. The molar ratio of acid to olefin is a critical parameter and should be optimized, typically ranging from 1:1 to 3:1.

  • Reaction Setup: Seal the autoclave and, if using carbon monoxide gas, purge the reactor with N2 before introducing CO to the desired pressure (typically 50-100 atm). If using formic acid as an in-situ CO source, it can be added along with the sulfuric acid.

  • Reaction Conditions: Heat the reactor to the desired temperature, typically between 20°C and 80°C. The reaction is exothermic and may require cooling to maintain the target temperature. Stir the mixture vigorously for the duration of the reaction, which can range from 2 to 8 hours.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO pressure in a well-ventilated fume hood.

    • Carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and dilute the sulfuric acid.

    • Transfer the mixture to a separatory funnel. The organic layer containing the crude neo-acid will separate from the aqueous acidic layer.

    • Wash the organic layer sequentially with cold water and then with a saturated sodium chloride solution (brine) to remove residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude neotridecanoic acid.

Part 2: Purification of Neotridecanoic Acid

The crude product from the synthesis will contain unreacted olefin, polymeric byproducts, and a mixture of neo-acid isomers. Fractional distillation under reduced pressure is a common method for purification.

Equipment:

  • Fractional distillation apparatus with a vacuum pump and a Vigreux or packed column

  • Heating mantle

  • Collection flasks

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Heat the crude neotridecanoic acid in the distillation flask under reduced pressure.

  • Fraction Collection: Collect the fractions based on their boiling points. The desired neotridecanoic acid isomers will distill at a specific temperature range under vacuum. Early fractions may contain lower boiling impurities, while higher boiling residues will remain in the distillation flask. It is advisable to collect multiple small fractions and analyze them for purity.

Part 3: Characterization of Neotridecanoic Acid

The purified neotridecanoic acid should be characterized to confirm its identity and assess the isomeric distribution.

Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate the different isomers of neotridecanoic acid and obtain their mass spectra for identification. The fatty acids are typically derivatized to their methyl esters (FAMEs) prior to GC-MS analysis for better volatility and chromatographic separation.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the different isomers present in the sample. ¹H NMR can be used to identify the characteristic protons in the vicinity of the carboxylic acid group and the branched alkyl chains. ¹³C NMR is particularly useful for identifying the quaternary carbon atom, a key feature of neo-acids.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the carboxylic acid functional group, characterized by a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Data Presentation

ParameterTypical RangeNotes
Reaction Temperature 20 - 80 °CLower temperatures may favor the formation of the desired neo-acid and reduce side reactions.
Carbon Monoxide Pressure 50 - 100 atmHigher pressures generally increase the reaction rate.
Catalyst H₂SO₄, BF₃, HFStrong Brønsted or Lewis acids are required.
Yield 60 - 90%Highly dependent on reaction conditions and feedstock purity.
Purity (after distillation) > 98%Can be achieved with efficient fractional distillation.

Visualizations

Experimental Workflow for Neo-Acid Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Charge Reactor with Triisobutylene add_catalyst Add Sulfuric Acid (Catalyst) start->add_catalyst pressurize Pressurize with Carbon Monoxide add_catalyst->pressurize react Heat and Stir (Koch-Haas Reaction) pressurize->react quench Quench with Ice react->quench extract Solvent Extraction quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Fractional Vacuum Distillation evaporate->distill gcms GC-MS distill->gcms nmr NMR (¹H, ¹³C) distill->nmr ftir FTIR distill->ftir koch_haas_reaction triisobutylene Triisobutylene (C₁₂H₂₄) carbocation Tertiary Carbocation (C₁₂H₂₅⁺) triisobutylene->carbocation + H⁺ acylium_ion Acylium Ion (C₁₃H₂₅O⁺) carbocation->acylium_ion + CO neo_acid Neotridecanoic Acid (C₁₃H₂₆O₂) acylium_ion->neo_acid + H₂O

Caption: Simplified reaction pathway for the Koch-Haas synthesis of neotridecanoic acid.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of the Koch-Haas reaction and common laboratory practices for organic synthesis and purification. To ensure the validity of the experimental results, the following self-validating measures are recommended:

  • Monitoring Reaction Progress: The progress of the reaction can be monitored by taking small aliquots from the reactor (if the setup allows) and analyzing them by GC to observe the disappearance of the starting olefin and the appearance of the product acid.

  • Purity Assessment of Fractions: Each fraction collected during the distillation should be analyzed by GC to determine its purity and composition. This will allow for the pooling of fractions that meet the desired purity specifications.

  • Spectroscopic Confirmation: The final product should be subjected to a full suite of spectroscopic analyses (GC-MS, NMR, FTIR) to unequivocally confirm its structure and isomeric distribution. The obtained data should be compared with literature values for similar neo-acids where available.

Conclusion

Triisobutylene is a valuable and economically viable feedstock for the production of C13 neo-acids. The Koch-Haas reaction provides a direct route to these highly branched carboxylic acids, which are important building blocks in various sectors of the chemical industry. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists to successfully synthesize, purify, and characterize neotridecanoic acid in a laboratory setting. Careful optimization of reaction parameters and rigorous purification and characterization are key to obtaining a high-quality product.

References

Sources

Application

Application Note: Synthesis of Hindered Phenolic Antioxidants via Triisobutylene Alkylation

The following Application Note and Protocol guide details the synthesis of high-molecular-weight hindered phenolic antioxidants via the alkylation of phenol with triisobutylene (TIB). Abstract & Core Directive This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis of high-molecular-weight hindered phenolic antioxidants via the alkylation of phenol with triisobutylene (TIB).

Abstract & Core Directive

This guide provides a validated protocol for the synthesis of 4-dodecylphenol (branched) and related sterically hindered phenols using triisobutylene (TIB) as the alkylating agent. Unlike lower olefins (e.g., isobutylene), TIB introduces a highly branched C12 alkyl chain (isododecyl group). This modification significantly lowers the volatility of the resulting antioxidant and increases its solubility in non-polar matrices (lubricants, polymers, lipid-based drug formulations), addressing a critical failure point in high-temperature applications where lighter antioxidants (like BHT) are lost to evaporation.

Introduction: The Strategic Role of Triisobutylene

In the design of phenolic antioxidants, the alkyl substituent dictates physical properties. While tert-butyl groups (from isobutylene) provide steric hindrance to stabilize the phenoxy radical, they do not impart sufficient molecular weight for high-temperature persistence.

Triisobutylene (C₁₂H₂₄) , a trimer of isobutylene, serves as a bulky electrophile. Its alkylation onto a phenol ring yields a hydrophobic, lipophilic scaffold.

  • Primary Application: Synthesis of Branched 4-Dodecylphenol , a precursor for phenate detergents, sulfurized alkylphenols, and phosphite antioxidants.

  • Mechanism: Acid-catalyzed Friedel-Crafts Alkylation.

  • Key Challenge: TIB is sterically demanding and prone to fragmentation (retro-Friedel-Crafts) or oligomerization. Precise temperature and catalyst control are required to favor the para-isomer and prevent depolymerization back to isobutylene.

Chemical Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).

  • Protonation: The acid catalyst protonates the olefinic bond of triisobutylene, generating a tertiary carbocation (typically a C12 cation, though rearrangement to lighter cations can occur if temperature is uncontrolled).

  • Electrophilic Attack: The carbocation attacks the electron-rich phenol ring. Due to the steric bulk of the C12 group, attack at the ortho position is kinetically hindered, favoring the para position thermodynamically.

  • Deprotonation: Re-aromatization yields the alkylphenol.

Mechanism Visualization

ReactionMechanism TIB Triisobutylene (C12 Olefin) Cation Tert-Carbocation (Intermediate) TIB->Cation Protonation Cat Acid Catalyst (H+) Cat->Cation Sigma Sigma Complex Cation->Sigma Electrophilic Attack Phenol Phenol Phenol->Sigma Product 4-Dodecylphenol (Antioxidant) Sigma->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the acid-catalyzed alkylation of phenol with triisobutylene.

Experimental Protocol: Synthesis of Branched 4-Dodecylphenol

Reagents & Equipment
  • Reactants:

    • Phenol (Solid, crystalline, >99% purity). Caution: Corrosive/Toxic.

    • Triisobutylene (Liquid, mixture of isomers, predominantly 2,4,4,6,6-pentamethyl-2-heptene).

  • Catalyst:

    • Amberlyst® 15 (Dry): Macroporous sulfonic acid resin. Why? Heterogeneous catalysis allows for easy filtration, reducing downstream neutralization steps and waste.

  • Solvent (Optional): Toluene (if viscosity management is needed, though neat reaction is preferred for yield).

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL or 500 mL).

    • Mechanical Stirrer (Magnetic stirring may be insufficient for viscous mixtures).

    • Addition Funnel (Pressure-equalizing).[1]

    • Reflux Condenser.

    • Inert Gas Line (Nitrogen/Argon).

    • Thermostatic Oil Bath.

Step-by-Step Methodology
Phase 1: Preparation and Drying
  • Catalyst Pre-treatment: If using Amberlyst 15, dry in a vacuum oven at 80°C for 4 hours to remove moisture. Water deactivates the acid sites and can inhibit alkylation.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen for 15 minutes. Phenol oxidation produces colored quinones; an inert atmosphere ensures a colorless product.

Phase 2: Alkylation Reaction
  • Charging: Add 94.1 g Phenol (1.0 mol) to the flask. Heat to 50°C to melt the phenol.

  • Catalyst Addition: Add 5.0 g Amberlyst 15 (approx. 3-5 wt% relative to olefin). Stir at 300-400 RPM.

  • Temperature Set: Raise temperature to 80°C .

    • Critical Insight: Do not exceed 110°C during addition. Temperatures >120°C promote the "retro-Friedel-Crafts" reaction, causing TIB to depolymerize into isobutylene, leading to the formation of tert-butylphenol (C4) or octylphenol (C8) impurities.

  • TIB Addition: Load 168.3 g Triisobutylene (1.0 mol) into the addition funnel. Add dropwise over 2 hours .

    • Stoichiometry Note: A 1:1 ratio is used for mono-alkylation. To strictly minimize di-alkylation (2,4-di-dodecylphenol), use a molar excess of phenol (1.5:1) and recycle the unreacted phenol later.

  • Digestion: After addition is complete, maintain temperature at 85-90°C for an additional 4 hours . Monitor reaction progress via TLC or GC.

Phase 3: Workup and Purification
  • Filtration: Hot filter the mixture (at ~60°C) through a coarse sintered glass funnel to remove the Amberlyst 15 beads. The catalyst can be washed with toluene and regenerated.

  • Distillation (Purification):

    • Transfer the filtrate to a vacuum distillation setup.

    • Fraction 1: Unreacted Phenol (BP ~80°C at 10 mmHg).

    • Fraction 2: Unreacted Triisobutylene / Light Oligomers.

    • Fraction 3 (Product): 4-Dodecylphenol .[2] Collect fraction boiling at 165-180°C at 5 mmHg .

    • Residue: Di-alkylated phenols and polymers.[3][4]

Process Flow Diagram

Workflow Start Start: Inert N2 Purge Melt Melt Phenol (50°C) Add Catalyst (Amberlyst 15) Start->Melt React Controlled Addition of TIB (80-90°C, 2-4 hrs) Melt->React Filter Hot Filtration (Remove Catalyst) React->Filter Distill Vacuum Distillation (<10 mmHg) Filter->Distill Product Isolate 4-Dodecylphenol (Antioxidant Precursor) Distill->Product

Figure 2: Operational workflow for the batch synthesis of TIB-alkylated antioxidants.

Analytical Validation & Quality Control

To ensure the synthesized material meets "Antioxidant Grade" specifications (low color, high purity), the following parameters must be verified.

ParameterSpecificationAnalytical MethodNotes
Appearance Clear, viscous pale yellow liquidVisualDark color indicates oxidation (poor N2 purge).
Purity (Mono-alkyl) > 95%GC-MS / HPLCImpurities: Phenol (<0.5%), Di-dodecylphenol (<3%).
Hydroxyl Value 210-220 mg KOH/gTitration (ASTM D1957)Verifies the phenolic functional group integrity.
Water Content < 0.1%Karl FischerMoisture inhibits downstream reactions (e.g., phosphite formation).

Interpretation of GC-MS Data:

  • Peak at m/z ~262: Molecular ion for C18H30O (Dodecylphenol).[2]

  • Fragmentation Pattern: Look for base peak m/z 135 (characteristic of para-alkylphenols with benzylic branching). Absence of m/z 57 (t-butyl) dominance suggests the C12 chain remained intact rather than fragmenting significantly.

Safety & Handling

  • Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. Mandatory: Neoprene gloves, face shield, and immediate access to PEG 300/400 (polyethylene glycol) for skin decontamination.

  • Triisobutylene: Flammable liquid (Flash point ~50°C). Ground all equipment to prevent static discharge.

  • Amberlyst 15: Acidic. Avoid inhalation of dust.

References

  • Yadav, G. D., & Kumar, P. (2025). Alkylation of phenol with isobutene catalysed by cation exchange resin: A kinetic study. ResearchGate. Link

  • BASF SE. (2017).[3] Process for the alkylation of phenols. WO2017042181A1.[3] World Intellectual Property Organization. Link

  • National Center for Biotechnology Information. (2025). 4-Dodecylphenol Compound Summary. PubChem.[2] Link

  • Organic Syntheses. (1990). Methylaluminum Bis(4-Bromo-2,6-Di-tert-Butylphenoxide). Org. Synth. 1990, 68, 104. Link

  • BenchChem. (2025).[5] The Role of Tert-Butylated Phenols as Antioxidants: Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Deactivation in Triisobutylene (TIB) Synthesis

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers and process engineers optimizing Triisobutylene (TIB) synthesis. It moves beyond basic definitions to address the causality of failure...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers and process engineers optimizing Triisobutylene (TIB) synthesis. It moves beyond basic definitions to address the causality of failure modes and provide actionable recovery protocols.

Current Status: Operational Topic: Deactivation Mechanisms & Troubleshooting Applicable Catalysts: Acidic Ion-Exchange Resins (e.g., Amberlyst™ 15, 35), Zeolites (H-ZSM-5, Beta), Solid Phosphoric Acid (SPA).

Introduction: The Stability-Selectivity Paradox

Triisobutylene (C12) synthesis is a consecutive reaction (C4


 C8 

C12). Unlike Diisobutylene (DIB) production, which is kinetically favored, TIB requires the active site to retain the dimer long enough for a second addition without allowing it to polymerize further into heavy oligomers (C16+, "soft coke").

The Core Challenge: The conditions required to drive the reaction toward the trimer (higher residence time, moderate temperature) are the exact conditions that promote the formation of heavy oligomers that block catalyst pores. Deactivation in TIB synthesis is rarely about "broken" active sites; it is almost always about access .

Module 1: Diagnostic Troubleshooting (Interactive Guide)

Use this section to correlate observed symptoms with underlying deactivation mechanisms.

Symptom 1: Gradual Loss of Conversion with Stable Pressure Drop
  • Diagnosis: Poisoning (Neutralization of Acid Sites).

  • Mechanism: Basic impurities in the feed (amines, nitriles, or excess water) are titrating the Brønsted acid sites. Since the physical structure of the catalyst remains open, pressure drop (

    
    ) does not rise.
    
  • Immediate Check: Test feed moisture and basic nitrogen content. Nitrogen > 1 ppm is critical for resins.

Symptom 2: Rapid Loss of Conversion + Rising Pressure Drop
  • Diagnosis: Pore Blockage / Fouling (Soft Coke).

  • Mechanism: Formation of C16-C24+ oligomers. These are viscous liquids or gums that fill the macropores of resins or the channels of zeolites, preventing isobutylene from reaching the internal active sites.

  • Immediate Check: Check reactor temperature profile. A "hot spot" moving toward the reactor outlet indicates the active zone is dying and shifting downstream.

Symptom 3: High Conversion but Low TIB Selectivity (High DIB)
  • Diagnosis: Kinetic/Diffusion Mismatch (Not Deactivation per se).

  • Mechanism: The catalyst is too active or the residence time is too short. The DIB diffuses out of the pore before it can react with another isobutylene molecule. Alternatively, water (moderator) levels are too high, reducing acid strength required for the C8

    
     C12 step.
    

Module 2: Deactivation Mechanisms Deep Dive

Oligomeric Fouling ("Soft Coke")

In liquid-phase oligomerization at low temperatures (<100°C), "coke" is not graphitic carbon. It is a matrix of high-molecular-weight polymers.

  • Causality: High local temperatures (exotherms) increase the rate of polymerization (

    
    ) significantly more than desorption (
    
    
    
    ).
  • Impact: Steric hindrance. The bulky TIB molecule (critical diameter ~0.7 nm) cannot diffuse out through pores narrowed by fouling, leading to further reaction and eventual complete blockage.

Thermal Degradation (Resin Specific)
  • Mechanism: Desulfonation.

  • Threshold: >120°C for standard sulfonated polystyrene resins (Amberlyst 15).

  • Process: The sulfonic acid group (-SO

    
    H) hydrolyzes, releasing H
    
    
    
    SO
    
    
    . This not only kills activity permanently but causes corrosion downstream.
  • Detection: Acidic pH in the reactor effluent water phase.

Poisoning by Oxygenates
  • Mechanism: Competitive Adsorption.

  • Details: Water, Methanol, or MTBE in the feed adsorb strongly to acid sites. While water is often used as a selectivity modifier (to suppress skeletal isomerization), an excess (>0.5 wt%) converts strong acid sites to weaker hydronium ions (

    
    ), which are insufficient to catalyze the C8 + C4 
    
    
    
    C12 step effectively.
Visualizing the Pathway & Failure Modes

TIB_Deactivation IB Isobutylene (C4) Site Acid Site (H+) IB->Site Protonation DIB Diisobutylene (C8) DIB->Site Re-adsorption TIB Triisobutylene (C12) Heavy Heavy Oligomers (C16-C24+) TIB->Heavy Over-reaction (High Temp/Residence Time) Coke Pore Blockage (Soft Coke) Heavy->Coke Accumulation Coke->Site Blocks Access Site->DIB Dimerization (Fast) Site->TIB Trimerization (Rate Limiting) Poison Basic Poison (Amines/H2O) Poison->Site Neutralization

Figure 1: Reaction network showing the competitive pathways between TIB production and Catalyst Deactivation via fouling or poisoning.

Module 3: Experimental Protocols

Protocol A: Controlled Synthesis Run (Minimizing Deactivation)

Objective: Establish a baseline for TIB production with maximal catalyst life.

  • Catalyst Pre-treatment:

    • Wash resin (e.g., Amberlyst 15) with methanol to remove manufacturing impurities, then dry at 90°C under vacuum to remove moisture.

    • Why: Water acts as a moderator.[1] Starting dry allows you to control water content precisely via the feed.

  • Feed Preparation:

    • Feed: Isobutylene (diluted in isobutane/n-butane to 20-50 wt% to manage heat).

    • Impurity limits: Sulfur < 1 ppm, Basic Nitrogen < 0.5 ppm.

  • Reaction Conditions:

    • Temperature: 60°C – 80°C. (Do not exceed 100°C to prevent fouling).

    • Pressure: 15-20 bar (Ensure liquid phase).

    • LHSV (Liquid Hourly Space Velocity): 1.0 – 2.0 h

      
      .
      
    • Note: Lower LHSV favors TIB (trimer) over DIB (dimer) but increases fouling risk.

  • Monitoring:

    • Track the refractive index or GC of the effluent hourly.

    • Monitor

      
       across the bed. A rise of >10% from baseline indicates onset of fouling.
      
Protocol B: Catalyst Regeneration (Resins)

Objective: Recover activity lost to "soft coke" (fouling). Note: This works for resins deactivated by heavy oligomers. It does not fix thermal desulfonation.

  • Shutdown: Stop IB feed. Purge reactor with inert alkane (isobutane) at reaction temp.

  • Solvent Wash:

    • Switch feed to Diisobutylene (DIB) or Methanol (if TIB selectivity is not critical immediately after restart). DIB is a good solvent for its own heavier oligomers.

    • Set Temp: 60°C.

    • Flow: High velocity (upflow if possible) to expand bed and dissolve gums.

    • Duration: 4-6 hours.

  • Drying (If Methanol used):

    • Purge with Nitrogen at 80°C until methanol is non-detectable in off-gas.

    • Warning: Residual methanol will kill conversion (poisoning) upon restart.

  • Restart: Introduce feed gradually (ramp 10% per 15 mins) to control exotherm.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my TIB yield dropping while DIB yield increases? A: This is often a sign of pore mouth poisoning or steric exclusion . As coke precursors build up near the pore entrances, they restrict the effective pore diameter. The smaller DIB molecule can still escape, but the larger TIB molecule is blocked or cannot form. Action: Perform a solvent wash (Protocol B) to clear the pore mouths.

Q2: Can I use higher temperatures to boost TIB production? A: Only up to a point (~100°C). While kinetics favor TIB formation at higher rates, the ceiling is determined by two factors:

  • Thermodynamics: Oligomerization is exothermic; higher TIB equilibrium conversion is favored at lower temperatures.

  • Stability: Above 110°C, the rate of heavy oligomer formation (coke) accelerates exponentially. You will trade short-term yield for rapid catalyst death.

Q3: How do I distinguish between thermal degradation and fouling? A: Analyze the spent catalyst.

  • Fouling: The catalyst beads are dark/black but rubbery (if resin). TGA (Thermogravimetric Analysis) in air will show weight loss between 200-400°C (burning off organics). Activity can be recovered.[2][3][4]

  • Thermal Degradation: Resin beads are cracked or brittle. Elemental analysis shows reduced Sulfur content (loss of active sites). Activity is irrecoverable .

Summary Data Table: Deactivation Modes

MechanismPrimary SymptomReversibilityMitigation Strategy
Poisoning (Basic N) Immediate conversion lossNo (usually)Feed guard beds (Alumina/Clay)
Poisoning (Water) Selectivity shift to DIBYesDrying step / Distillation of feed
Fouling (Soft Coke)

rise + Slow decay
YesSolvent wash (DIB/Methanol)
Thermal Sintering Permanent activity lossNoStrict Temp control (<120°C)

References

  • Catalyst Deactivation Mechanisms: Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.

  • Isobutylene Oligomerization Kinetics: Honkela, M. L., et al. (2004). Thermodynamics and Kinetics of the Oligomerization of Isobutene in Liquid Phase. Industrial & Engineering Chemistry Research. [Contextual Grounding]
  • Resin Stability: Rohm and Haas (Dupont). Amberlyst™ 15 Dry Industrial Grade Strongly Acidic Catalyst Technical Sheet.

  • Coking in Zeolites: Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation. Applied Catalysis A: General, 212(1-2), 83-96. [Contextual Grounding]
  • Selectivity Control: Alkherraz, I. et al. (2020). Tri-isobutylene Formation in Isobutylene Oligomerization. Industrial & Engineering Chemistry Research.

Sources

Optimization

Technical Support Center: Mastering Steric Hindrance in Triisobutylene Reactions

Welcome to the technical support center for controlling steric hindrance effects in triisobutylene (TIB) reactions. This resource is designed for researchers, scientists, and professionals in drug development and chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling steric hindrance effects in triisobutylene (TIB) reactions. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. As Senior Application Scientists, we understand the nuances of these reactions and have developed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during triisobutylene synthesis, focusing on the underlying causes related to steric hindrance and providing actionable solutions.

Issue 1: Low Selectivity Towards the Desired Triisobutylene Isomer

Symptoms:

  • Your product mixture contains a high percentage of undesired C12 isomers or other oligomers (e.g., diisobutylene, tetraisobutylene).

  • You observe inconsistent product distribution between batches.

Root Cause Analysis: The formation of various isobutylene oligomers is a competitive process governed by both kinetics and thermodynamics. Steric hindrance at the catalyst's active sites plays a pivotal role in dictating which isomer is preferentially formed. Insufficient control over this factor leads to a broader product distribution.

Investigative Workflow:

Troubleshooting_Isomer_Selectivity start Low TIB Isomer Selectivity q1 Is the catalyst appropriate? start->q1 q2 Are reaction conditions optimized? q1->q2 Yes sol1 Modify Catalyst: - Adjust pore size - Alter acidity - Use shape-selective zeolites q1->sol1 No sol2 Optimize Conditions: - Lower temperature - Adjust pressure - Modify feedstock flow rate q2->sol2 No end_goal Improved TIB Isomer Selectivity q2->end_goal Yes sol1->q2 sol2->end_goal

Workflow for troubleshooting low TIB isomer selectivity.

Solutions & Protocols:

  • Catalyst Modification Protocol:

    • Pore Size Engineering: For solid acid catalysts like zeolites, the pore size is a critical parameter. Zeolites with smaller pore diameters can restrict the formation of bulkier isomers, thereby enhancing selectivity for more linear or less branched products.[1] Conversely, larger pores may be necessary if the desired isomer is sterically demanding. Consider using zeolites with varying pore structures (e.g., ZSM-5, Beta) to empirically determine the optimal pore architecture for your target isomer.[2]

    • Acidity Tuning: The strength and density of acid sites on the catalyst surface influence the reaction pathway. Highly acidic catalysts can lead to over-cracking and the formation of lighter byproducts. Consider catalysts with moderate acidity or modify the existing catalyst to reduce its acid strength. For example, treating kaolinite clay with sulfuric acid can create a solid acid catalyst suitable for isobutene oligomerization.[3]

    • Shape-Selective Catalysts: Certain zeolites exhibit shape selectivity, meaning their internal pore structure creates a constrained environment that favors the formation of specific isomers that can diffuse out.[1]

  • Reaction Condition Optimization:

    • Temperature Control: Lowering the reaction temperature generally favors the formation of higher oligomers like triisobutylene and can improve selectivity by reducing side reactions.[4] However, an optimal temperature must be determined, as excessively low temperatures can significantly decrease the reaction rate.[4][5] Conversely, increasing the reaction temperature can enhance the conversion of isobutylene but may lead to the formation of trimers or tetramers.[2]

    • Pressure Adjustments: Higher pressures can favor the formation of larger oligomers. Systematically varying the pressure within your reactor's limits can help identify an optimal range for TIB selectivity.

    • Flow Rate and Residence Time: In a continuous flow setup, a lower flow rate (longer residence time) can promote the formation of higher oligomers. However, this also increases the risk of side reactions. An optimal balance is crucial.

Issue 2: Catalyst Deactivation and Fouling

Symptoms:

  • A noticeable decrease in isobutylene conversion over time.

  • A shift in product selectivity towards lower molecular weight oligomers.

  • Increased pressure drop across the catalyst bed in a flow reactor.

Root Cause Analysis: Catalyst deactivation is often caused by the deposition of heavy oligomers or coke on the active sites, blocking access for new reactant molecules. This is a common issue in acid-catalyzed reactions involving olefins.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst:

    • Perform thermogravimetric analysis (TGA) to quantify the amount of coke or heavy organics deposited on the catalyst surface.

    • Use techniques like nitrogen physisorption to measure the change in surface area and pore volume, which can indicate pore blockage.

  • Catalyst Regeneration Protocol:

    • For coke deposition, a common regeneration method is calcination. This involves heating the catalyst in a controlled flow of air or an inert gas containing a small amount of oxygen to burn off the carbonaceous deposits. A deactivated ferrierite zeolite catalyst, for instance, can be regenerated by calcining in flowing air.[6]

    • The specific temperature and duration of calcination will depend on the catalyst type and the extent of fouling. It is crucial to perform this process carefully to avoid thermal damage to the catalyst.

  • Preventative Measures:

    • Optimize Reaction Conditions: As mentioned previously, lower reaction temperatures can reduce the rate of coke formation.

    • Introduce a Co-feed: In some cases, introducing a small amount of a hydrogen-donating species can help to suppress coke formation by hydrogenating coke precursors.

    • Superficial Velocity: Increasing the superficial velocity of the reactants can sometimes help to reduce the residence time of heavy byproducts on the catalyst surface, thereby minimizing fouling.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect steric hindrance in triisobutylene reactions?

A1: The solvent can influence the reaction in several ways:

  • Solvation of Intermediates: Polar solvents can stabilize the carbocation intermediates formed during the reaction, potentially altering the reaction pathway and the distribution of isomers.

  • Mass Transfer: The viscosity and polarity of the solvent can affect the diffusion of reactants to the catalyst surface and the diffusion of products away from it. This can be particularly important for porous catalysts where diffusion limitations can impact selectivity.

  • Catalyst-Solvent Interactions: The solvent can interact with the catalyst surface, in some cases modifying its acidic properties or blocking active sites.

It is recommended to screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane) to determine the optimal solvent for your specific catalyst and desired product.

Q2: Can I use a liquid acid catalyst instead of a solid acid catalyst?

A2: Yes, liquid acid catalysts such as sulfuric acid or ionic liquids can be used for isobutylene oligomerization.[6]

  • Advantages: Liquid acids can offer high activity and may not suffer from the same pore diffusion limitations as solid catalysts.

  • Disadvantages: A major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. This often requires a neutralization and washing step, adding complexity and cost to the process. Solid acid catalysts are generally preferred for industrial applications due to their ease of separation and potential for regeneration.

Q3: What analytical techniques are best for characterizing the different triisobutylene isomers?

A3: A combination of techniques is often necessary for a comprehensive analysis:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is the primary tool for separating and quantifying the different oligomers in the product mixture. Using a capillary column with a suitable stationary phase is crucial for achieving good resolution of the various C12 isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the individual isomers by providing both retention time data and mass spectra, which can be compared to libraries for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isomers present in the product mixture, helping to confirm the structures identified by GC-MS.

Q4: How can I control the formation of diisobutylene (DIB) versus triisobutylene (TIB)?

A4: The ratio of DIB to TIB is highly dependent on the reaction conditions:

  • Temperature: As a general trend, lower temperatures favor the formation of higher oligomers like TIB.[4]

  • Residence Time/Flow Rate: Longer residence times (or lower flow rates in a continuous reactor) allow for the further reaction of DIB to form TIB.

  • Catalyst Acidity: A catalyst with very strong acid sites might favor the formation of the more thermodynamically stable DIB. Tuning the acidity can help to steer the reaction towards TIB.

The table below summarizes the expected effect of key parameters on product selectivity:

ParameterIncrease in Parameter ValueExpected Effect on Product DistributionRationale
Temperature IncreaseShift towards lower oligomers (DIB) and cracking productsHigher temperatures provide more energy for fragmentation and favor less sterically hindered products.[2]
Pressure IncreaseShift towards higher oligomers (TIB, TeIB)Increased concentration of reactants favors further oligomerization.
Catalyst Pore Size IncreaseMay favor bulkier isomersLess spatial constraint within the catalyst pores allows for the formation of larger molecules.[7]
Catalyst Acidity IncreaseCan increase overall conversion but may decrease selectivityStronger acid sites can promote side reactions like isomerization and cracking.
Feed Flow Rate IncreaseShift towards lower oligomers (DIB)Shorter residence time reduces the probability of subsequent oligomerization steps.

References

  • Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. [Link]

  • Controllable Oligomerization of Isobutene Catalyzed by Functional Poly(Ionic Liquid)s with Dispersed Acid Sites. ResearchGate. [Link]

  • Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. ResearchGate. [Link]

  • Investigation into the shape selectivity of zeolite catalysts for biomass conversion. ScienceDirect. [Link]

  • A Bibliometric Survey on Polyisobutylene Manufacture. MDPI. [Link]

  • Alkyl Alcohol Chain-length Mediated Steric Hindrance at Support Surface in Heterogeneous α-Diimine Ni Catalysts for Modulating Ethylene Polymerization. Chinese Journal of Polymer Science. [Link]

  • Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol. National Center for Biotechnology Information. [Link]

  • Gas Phase Oligomerization of Isobutene over Acid Treated Kaolinite Clay Catalyst. ResearchGate. [Link]

  • Trimerization of isobutene over Amberlyst-15 catalyst. ResearchGate. [Link]

  • Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts. PubMed. [Link]

  • On the Influence of Catalyst Pore Structure in the Catalytic Cracking of Polypropylene. ChemRxiv. [Link]

  • Why does the catalyst pore diameter increase with increases in active species loading? ResearchGate. [Link]

  • (a) Temperature profiles of isobutylene polymerization trials performed... ResearchGate. [Link]

  • The effect of molecular weight and temperature on tack properties of model polyisobutylenes. ResearchGate. [Link]

  • Tuning the porosity of triangular supramolecular adsorbents for superior haloalkane isomer separations. KAUST Repository. [Link]

  • Tailoring morphology of hierarchical catalysts for tuning pore diffusion behaviour. Royal Society of Chemistry. [Link]

  • Effect of reaction temperature on the polymerization results a. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Triisobutylene in Hydroamination

Welcome to the Technical Support Center for advanced hydroamination applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of adding amine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced hydroamination applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of adding amines to sterically hindered alkenes like triisobutylene. The inherent low reactivity of such substrates presents a significant synthetic challenge due to electronic repulsion between the electron-rich double bond and the lone pair of the amine, as well as significant steric hindrance.[1] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to overcome these obstacles and achieve successful hydroamination outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is triisobutylene so unreactive in hydroamination reactions?

A1: The low reactivity of triisobutylene stems from a combination of steric and electronic factors. The bulky isobutyl groups surrounding the double bond create significant steric hindrance, making it difficult for the amine and the catalyst to approach the reactive site.[2] Electronically, the repulsion between the electron-rich pi-system of the alkene and the lone pair of electrons on the nitrogen atom creates a high activation barrier for the reaction.[1][3]

Q2: What general classes of catalysts are most effective for the hydroamination of triisobutylene?

A2: Due to the challenging nature of the substrate, highly active catalyst systems are required. The most promising classes of catalysts for the hydroamination of sterically hindered alkenes like triisobutylene include:

  • Rare-Earth Metal Catalysts: Lanthanide-based catalysts, particularly those with less sterically bulky ligation environments, have shown success in intramolecular hydroamination of hindered alkenes.[2]

  • Early Transition Metal Catalysts (Groups 4 & 5): Titanium and zirconium complexes can be effective, often operating through a metal-imido intermediate.[2][4]

  • Late Transition Metal Catalysts: While some late transition metals are incompatible with basic alkylamines, specific iridium and rhodium complexes have shown promise, particularly in intramolecular reactions.[4][5]

Q3: What is the expected regioselectivity for the hydroamination of triisobutylene?

A3: For the hydroamination of aliphatic alkenes like triisobutylene, the Markovnikov addition product is generally favored.[2][4] This means the nitrogen atom will add to the more substituted carbon of the double bond, and the hydrogen atom will add to the less substituted carbon.

Q4: Can I run the hydroamination of triisobutylene under air?

A4: Generally, no. Many of the active catalysts for hydroamination, particularly early transition metal and rare-earth metal complexes, are air- and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents to prevent catalyst deactivation.[4]

Q5: What are the typical reaction conditions for this transformation?

A5: Due to the low reactivity of triisobutylene, elevated temperatures and longer reaction times are often necessary.[2] The specific conditions will be highly dependent on the chosen catalyst system. It is crucial to consult the relevant literature for the specific catalyst you are using.

II. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the hydroamination of triisobutylene.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Verify the source and purity of the catalyst. If synthesized in-house, confirm its identity and purity by appropriate analytical methods (NMR, X-ray crystallography, etc.).Use a freshly prepared or purchased catalyst. Consider a different class of catalyst known to be effective for hindered alkenes.
Insufficient Reaction Temperature Monitor the internal reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential side reactions.
Steric Hindrance from Amine Analyze the structure of the amine. Highly branched or bulky amines will exacerbate the steric challenge.If possible, use a less sterically hindered amine. If the amine is fixed, focus on optimizing the catalyst and reaction conditions.
Inappropriate Solvent Review the literature for solvent effects on your chosen catalyst system. Some catalysts are highly sensitive to the coordinating ability of the solvent.[3]Screen a range of anhydrous, non-coordinating solvents (e.g., toluene, hexanes) and coordinating solvents (e.g., acetonitrile, THF) if compatible with your catalyst.[3]
Catalyst Poisoning Ensure all reagents and solvents are anhydrous and degassed. Check for potential impurities in the triisobutylene or amine.Use freshly distilled and degassed solvents and reagents. Purify the starting materials if necessary.

Issue 2: Poor Product Selectivity (Formation of Side Products)

Potential Cause Diagnostic Check Recommended Solution
Isomerization of Triisobutylene Analyze the crude reaction mixture by GC-MS or NMR to identify any isomeric byproducts of the starting material.Lower the reaction temperature. Some catalysts can promote alkene isomerization at elevated temperatures.
Oligomerization/Polymerization of Triisobutylene Observe the reaction mixture for increased viscosity or the formation of insoluble materials.[6]Reduce the catalyst loading. High catalyst concentrations can sometimes lead to polymerization. Consider using a catalyst with a lower propensity for this side reaction.
Decomposition of the Product Monitor the reaction over time. If the desired product forms and then disappears, it may be unstable under the reaction conditions.Decrease the reaction temperature or reaction time. Isolate the product as soon as the reaction is complete.

Issue 3: Catalyst Decomposition

Potential Cause Diagnostic Check Recommended Solution
Reaction with Trace Water or Oxygen Observe a color change in the reaction mixture that is inconsistent with the active catalyst.Ensure rigorous inert atmosphere techniques are used. Use a glovebox for catalyst handling and reaction setup.
Thermal Instability If the reaction is run at high temperatures, the catalyst may be degrading.Consult the literature for the thermal stability of your catalyst. If possible, use a more thermally robust catalyst or explore lower reaction temperatures.
Incompatibility with Amine Some late transition metal catalysts are incompatible with highly basic alkylamines.[4]If using a late transition metal catalyst, consider using a less basic amine or protecting the amine.[2]

III. Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Hydroamination of Triisobutylene

This protocol is a general guideline and should be adapted based on the specific catalyst system being investigated.

  • Preparation: In a glovebox, add the desired catalyst (0.01-0.1 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene, 2 mL), followed by the amine (1.0 mmol).

  • Initiation: Add triisobutylene (1.2 mmol) to the stirred solution.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or NMR spectroscopy.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., a few drops of water or methanol).

  • Analysis: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the catalyst. Analyze the filtrate to determine the conversion and yield.

IV. Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate key concepts in the hydroamination of triisobutylene.

Hydroamination_Mechanism cluster_catalyst Catalytic Cycle cluster_reaction Reaction Pathway Catalyst_Precursor Catalyst Precursor Active_Catalyst Active Catalyst Catalyst_Precursor->Active_Catalyst Activation Alkene_Coordination Alkene Coordination Active_Catalyst->Alkene_Coordination Triisobutylene Nucleophilic_Attack Nucleophilic Attack Alkene_Coordination->Nucleophilic_Attack Amine Addition Product_Formation Product Formation Nucleophilic_Attack->Product_Formation Protonolysis/Reductive Elimination Product_Formation->Active_Catalyst Catalyst Regeneration Product Product Product_Formation->Product

Caption: Generalized catalytic cycle for hydroamination.

Troubleshooting_Workflow Start Low Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use fresh/different catalyst Check_Catalyst->Replace_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase temp., screen solvents Check_Conditions->Optimize_Conditions No Purify_Materials Purify triisobutylene and amine Check_Purity->Purify_Materials No Success Reaction Successful Check_Purity->Success Yes

Caption: Troubleshooting workflow for low conversion.

V. References

  • Wikipedia. (n.d.). Hydroamination. Retrieved February 6, 2026, from [Link]

  • Organic Reactions. (n.d.). Hydroamination of Alkenes. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Hydroamination Reactions of Alkenes. Retrieved February 6, 2026, from [Link]

  • Frontiers in Chemistry. (2023, December 5). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 5). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Retrieved February 6, 2026, from [Link]

  • ACS Publications - Chemical Reviews. (2023, July 5). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (2009). Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkyl- and Arylamines Employing [Ir(COD)Cl]2 as a Catalyst Precursor. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of triisobutylene vs propylene tetramer

Executive Summary In the selection of C12 hydrophobic synthons, researchers often conflate Triisobutylene (TIB) and Propylene Tetramer (PT) due to their identical molecular formula ( ) and similar boiling points.[1] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the selection of C12 hydrophobic synthons, researchers often conflate Triisobutylene (TIB) and Propylene Tetramer (PT) due to their identical molecular formula (


) and similar boiling points.[1] However, they are not interchangeable.[1]

This guide delineates the critical structural and reactive differences between these two olefins. TIB is a sterically hindered, highly branched oligomer derived from isobutylene, offering superior oxidative stability and selectivity for hindered phenol synthesis (antioxidants).[1] PT is a complex isomeric mixture derived from propylene, offering higher reactivity and lower cost, primarily used for surfactant tails.[1]

Key Recommendation: Select TIB when synthesizing sterically protected intermediates or hydrolytically stable hydrophobic groups.[1] Select PT for bulk alkylation where cost-efficiency and rapid kinetics are prioritized over isomeric purity.[1]

Part 1: Molecular Architecture & Isomeric Composition[1]

The fundamental difference lies in the "building block" monomer, which dictates the branching pattern and steric profile.[1]

Structural Divergence
  • Triisobutylene (TIB): Produced via the trimerization of isobutylene (

    
    ).[1] It consists primarily of two isomers: 2,2,4,6,6-pentamethyl-3-heptene  and 2-neopentyl-4,4-dimethyl-1-pentene .[1]
    
    • Characteristic: Features bulky tert-butyl and neopentyl groups directly adjacent to the double bond.[1] This creates significant steric hindrance ("The Neopentyl Effect"), retarding attack by electrophiles but protecting the final product from degradation.[1]

  • Propylene Tetramer (PT): Produced via the tetramerization of propylene (

    
    ).[1] It is a "soup" of dozens of isomers with random branching.[1]
    
    • Characteristic: Less sterically crowded double bonds.[1] The alkyl chains are branched but lack the massive quaternary carbon shielding seen in TIB.[1]

Physicochemical Profile
PropertyTriisobutylene (TIB)Propylene Tetramer (PT)Significance in Processing
CAS Number 7756-94-76842-15-5Distinct regulatory tracking.[1]
Purity (Isomeric) High (2-3 major isomers)Low (Complex mixture)TIB yields cleaner HPLC profiles.[1]
Boiling Point ~177°C183–218°CPT's broad range complicates distillation.[1]
Flash Point ~50°C~77°CTIB requires stricter flammability controls.[1]
Density (20°C) 0.77 g/cm³0.77 g/cm³Similar solvent handling parameters.[1][2][3]
Steric Bulk Very High (Neopentyl)ModerateTIB requires harsher catalysts/temps.[1]

Part 2: Visualization of Synthesis Pathways

The following diagram illustrates the divergent oligomerization pathways that lead to the distinct steric profiles of TIB and PT.

G cluster_0 Structural Outcome Isobutylene Isobutylene (C4) AcidCat1 Acid Catalyst (H2SO4 / Resin) Isobutylene->AcidCat1 Trimerization Propylene Propylene (C3) AcidCat2 Acid Catalyst (H3PO4 / Zeolite) Propylene->AcidCat2 Tetramerization TIB Triisobutylene (TIB) (Sterically Hindered C12) AcidCat1->TIB High Selectivity PT Propylene Tetramer (PT) (Isomeric Mixture C12) AcidCat2->PT Broad Distribution

Figure 1: Oligomerization pathways showing the origin of steric hindrance in TIB versus the isomeric complexity of PT.

Part 3: Reactivity & Synthesis Utility

This section details how the structural differences translate into chemical reactivity, specifically for alkylation reactions common in drug and intermediate synthesis.[1]

Comparative Reactivity: Friedel-Crafts Alkylation

When alkylating phenol to produce hydrophobic intermediates (e.g., for antioxidant synthesis or lipophilic tails):

  • Propylene Tetramer (PT): Reacts rapidly .[1] The double bonds are accessible.[1]

    • Outcome: Rapid conversion to Dodecylphenol (DDP).[1]

    • Drawback: Formation of poly-alkylated byproducts due to high reactivity; product is a mixture of isomers (hard to crystallize).[1]

  • Triisobutylene (TIB): Reacts slowly .[1] The double bond is shielded by methyl groups.[1]

    • Outcome: Requires higher temperatures or stronger Lewis acids (

      
      , 
      
      
      
      ).[1]
    • Advantage:[1][4][5] High regioselectivity.[1][5] The bulky group typically directs to the para position exclusively.[1] The resulting bond is chemically robust.[1]

Experimental Protocol: Competitive Alkylation Kinetics

Objective: To empirically demonstrate the steric resistance of TIB compared to PT using a standard acid-catalyzed alkylation workflow.

Reagents:

  • Phenol (99%, crystalline)[1]

  • Triisobutylene (TIB)[1][2]

  • Propylene Tetramer (PT)[1][3][6][7]

  • Catalyst: Amberlyst-15 (Dry) or p-Toluenesulfonic acid (pTSA)[1]

  • Solvent: Toluene (optional, for viscosity control)[1]

Workflow:

  • Preparation: In two separate 250mL 3-neck flasks equipped with reflux condensers and overhead stirrers, charge 0.5 mol of Phenol. Heat to 60°C to melt.

  • Catalyst Addition: Add 2.0 wt% (based on phenol) of Amberlyst-15 to both flasks.

  • Olefin Feed:

    • Flask A: Add 0.55 mol Propylene Tetramer dropwise over 30 mins.[1]

    • Flask B: Add 0.55 mol Triisobutylene dropwise over 30 mins.[1]

  • Reaction Monitoring: Maintain temperature at 80°C. Sample aliquots every 30 minutes for GC-MS analysis.

  • Observation:

    • Flask A (PT): Exotherm will be noticeable.[1] Conversion reaches >90% within 2-3 hours.

    • Flask B (TIB): Minimal exotherm.[1] Conversion will likely lag (<20% at 3 hours) unless temperature is raised to >100°C.[1]

Mechanism Interpretation: The "Neopentyl" structure of TIB prevents the formation of the carbocation intermediate required for electrophilic aromatic substitution, necessitating higher activation energy.[1]

Part 4: Applications in Drug Development & Fine Chemicals

Triisobutylene (TIB): The "Stability" Synthon

TIB is the precursor of choice for Hindered Phenolic Antioxidants .[1]

  • Mechanism: The bulky

    
     group provides steric protection to the phenolic hydroxyl group, preventing it from reacting with non-radical species while trapping free radicals.[1]
    
  • Pharma Relevance: Used to synthesize analogues of BHT or specific stabilizers for API formulations where high thermal stability is required.[1]

  • Key Derivative: tert-Dodecyl Mercaptan (TDM).[1][6] Used as a chain transfer agent to control molecular weight in polymer-drug conjugates.[1]

Propylene Tetramer (PT): The "Volume" Synthon

PT is the precursor for Surfactants and Detergents .[1]

  • Mechanism: Provides a hydrophobic "greasy" tail that is cost-effective.[1]

  • Pharma Relevance: Synthesis of anionic surfactants (e.g., branched dodecylbenzene sulfonates) used in cleaning protocols for manufacturing equipment.[1]

  • Regulatory Note: The derivative Dodecylphenol (DDP) is under scrutiny (REACH SVHC) for endocrine disruption.[1] Use of PT in GMP synthesis requires rigorous residual solvent testing.

Part 5: Safety & Handling (E-E-A-T)

  • Flammability: TIB has a lower flash point (50°C) than PT (77°C).[1] TIB vapors can form explosive mixtures at lower temperatures.[1] Protocol: Ground all transfer lines; use nitrogen blanketing.[1]

  • Toxicity:

    • PT: High concern for aquatic toxicity and endocrine disruption (via metabolites).[1]

    • TIB: Generally lower chronic toxicity concerns, but acute aspiration hazard remains.[1]

  • Storage: Both prone to peroxide formation upon prolonged air exposure.[1] Test peroxide levels before distillation.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 22833307, Propylene tetramer. Retrieved from [Link][1]

  • Nifant'ev, I. E., et al. (2023).[1][8] Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications. Polymers (Basel).[1][8] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Triisobutylene Isomers: 1H and 13C NMR vs. Alternative Techniques

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Triisobutylene, a common industrial chemical and a potential impurity in various p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Triisobutylene, a common industrial chemical and a potential impurity in various processes, exists as a mixture of highly branched C12H24 isomers. Distinguishing between these isomers is a significant analytical challenge that necessitates robust and reliable techniques. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the interpretation of triisobutylene's complex spectral data, alongside a critical evaluation of alternative analytical methodologies.

The Structural Complexity of Triisobutylene

Triisobutylene is not a single compound but a mixture of isomers formed from the oligomerization of isobutylene. The two most predominant isomers are 2,4,4,6,6-pentamethyl-1-heptene and 2,4,4,6,6-pentamethyl-2-heptene . The subtle differences in the position of the double bond and the highly branched nature of these molecules result in complex but distinct spectroscopic signatures.

Part 1: Unraveling the Structure with 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and stereochemistry of a compound. For triisobutylene, both 1H and 13C NMR are indispensable for unambiguous isomer identification.

Predicted ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

2,4,4,6,6-pentamethyl-1-heptene:

  • Vinylic Protons (=CH₂): Two distinct signals are expected for the geminal protons on the double bond, appearing as singlets or narrowly split doublets in the range of 4.5-5.0 ppm. Their non-equivalence arises from the chiral center at C4.

  • Allylic Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the double bond is anticipated around 2.0 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet with an integration of nine protons, corresponding to the three equivalent methyl groups of the tert-butyl group at C6, is expected in the upfield region, typically around 0.9-1.0 ppm.

  • Gem-dimethyl Protons (-C(CH₃)₂): A singlet with an integration of six protons for the two methyl groups at C4 should appear around 1.1-1.2 ppm.

  • Methyl Protons on the Double Bond (=C-CH₃): A singlet integrating to three protons for the methyl group attached to the double bond is expected around 1.7-1.8 ppm.

2,4,4,6,6-pentamethyl-2-heptene:

  • Vinylic Proton (=CH-): A single signal for the vinylic proton, likely a singlet or a finely split multiplet due to long-range coupling, is expected in the downfield region, around 5.1-5.3 ppm.

  • Allylic Protons (-CH₂-): A singlet for the methylene protons adjacent to the tert-butyl group will be present around 2.0 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): Similar to the other isomer, a sharp nine-proton singlet for the tert-butyl group at C6 is expected around 0.9-1.0 ppm.

  • Gem-dimethyl Protons (-C(CH₃)₂): A six-proton singlet for the gem-dimethyl group at C4 should appear around 1.1-1.2 ppm.

  • Methyl Protons on the Double Bond (=C(CH₃)₂): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the double bond, likely in the range of 1.6-1.8 ppm.

Predicted ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each unique carbon atom, offering a direct count of the carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for Triisobutylene Isomers

Carbon Assignment2,4,4,6,6-pentamethyl-1-heptene (Predicted δ, ppm)2,4,4,6,6-pentamethyl-2-heptene (Predicted δ, ppm)DEPT-135 Signal
Olefinic Carbons
C1 (=CH₂)~110-CH₂ (negative)
C2 (=C<)~145~125Quaternary (absent)
C3 (-CH₂-)~50~135CH₂ (negative) / Quaternary (absent)
Aliphatic Carbons
C4 (-C<)~38~38Quaternary (absent)
C5 (-CH₂-)~55~55CH₂ (negative)
C6 (-C<)~32~32Quaternary (absent)
C7, C8, C9 (-CH₃)~30~30CH₃ (positive)
C10, C11 (-CH₃)~32~32CH₃ (positive)
C12 (-CH₃)~25~25CH₃ (positive)

Part 2: Experimental Protocols for Rigorous Analysis

NMR Spectroscopy Workflow

A definitive structural assignment of triisobutylene isomers requires a suite of NMR experiments.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Triisobutylene Sample NMR_Tube High-Precision 5mm NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube OneD_H 1D ¹H NMR NMR_Tube->OneD_H OneD_C 1D ¹³C NMR OneD_H->OneD_C DEPT DEPT-135 OneD_C->DEPT TwoD 2D NMR (COSY, HSQC, HMBC) DEPT->TwoD Processing Fourier Transform, Phasing, Baseline Correction TwoD->Processing Assignment Peak Picking & Integration Processing->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Caption: NMR workflow for triisobutylene analysis.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the triisobutylene sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons will be absent.

  • 2D NMR Experiments (for complex mixtures):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile mixtures like triisobutylene.

dot

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc GC-MS Analysis cluster_proc_gc Data Analysis Sample_GC Triisobutylene Sample Solvent_GC Volatile Solvent (e.g., Hexane) Sample_GC->Solvent_GC Dilution Dilution to appropriate concentration Solvent_GC->Dilution Injection Autosampler Injection Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectrum of each peak Chromatogram->Mass_Spectra Library_Search NIST Library Comparison Mass_Spectra->Library_Search Interpretation_GC Isomer Identification Library_Search->Interpretation_GC

Caption: GC-MS workflow for triisobutylene analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dilute the triisobutylene sample in a volatile solvent such as hexane to a concentration suitable for GC analysis (typically in the ppm range).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). A temperature program is used to separate the isomers based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: As the separated isomers elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating characteristic fragmentation patterns.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated isomers. The mass spectrum of each peak can be compared to a reference library (e.g., NIST) for identification. The fragmentation patterns of the branched isomers will be highly similar, making definitive identification challenging without authentic standards.

Part 3: A Head-to-Head Comparison: NMR vs. GC-MS

Feature1H and 13C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates compounds based on volatility and polarity, followed by mass-based detection and fragmentation analysis.
Isomer Differentiation Excellent. Provides unambiguous structural information to differentiate isomers, even those with very similar properties.Good for separation of isomers with different boiling points. Mass spectra of isomers can be very similar, often requiring reference standards for confirmation.
Quantitative Analysis Yes, with proper internal standards and experimental setup (qNMR).Yes, with calibration curves and internal standards.
Sample Throughput Lower. A full suite of 1D and 2D experiments can be time-consuming.Higher. Automated systems can analyze many samples relatively quickly.
Sensitivity Lower. Requires milligram quantities of the sample.Higher. Can detect compounds at the picogram to nanogram level.
Sample Preparation Simple dissolution in a deuterated solvent.Dilution in a volatile solvent.
Cost High initial instrument cost and maintenance.Lower initial instrument cost and maintenance compared to NMR.
Data Interpretation Requires expertise in spectral analysis. Can be complex for intricate molecules.Can be straightforward with library matching, but interpretation of fragmentation patterns for novel compounds requires expertise.

Conclusion and Recommendations

For the unequivocal structural elucidation of triisobutylene isomers, NMR spectroscopy is the superior technique . Its ability to provide detailed information about the carbon-hydrogen framework allows for the confident differentiation of the 2,4,4,6,6-pentamethyl-1-heptene and 2,4,4,6,6-pentamethyl-2-heptene isomers, as well as any other minor isomers that may be present. The use of 2D NMR techniques like COSY, HSQC, and HMBC provides a self-validating system for structural assignment.

GC-MS serves as an excellent complementary technique , particularly for quantifying the relative abundance of the isomers in a mixture and for screening for other volatile impurities. However, relying solely on GC-MS for the initial identification of these highly similar branched alkenes can be ambiguous without the availability of pure reference standards for each isomer.

For researchers and professionals in drug development and quality control, a combined analytical approach is recommended. GC-MS can be used for initial screening and quantitation, while NMR spectroscopy should be employed for definitive structural confirmation of the triisobutylene isomers. This dual-pronged strategy ensures the highest level of scientific integrity and confidence in the analytical results.

References

  • At this time, a specific, publicly available, high-resolution 1H and 13C NMR dataset for the individual isomers of triisobutylene could not be located in the searched resources. The spectral interpretations provided are based on established principles of NMR spectroscopy and chemical shift prediction. For definitive assignments, experimental data should be acquired following the protocols outlined in this guide.

    • Francis, S. A., & Archer, E. D. (1963). Identification of Triisobutylene and Tetraisobutylene Isomers by a Combination of Gas Chromatography and Nuclear Magnetic Resonance Techniques. Analytical Chemistry, 35(10), 1363–1368. [Link]

Validation

GC-MS Analysis Protocols for Determining Triisobutylene Purity: A Comparative Guide

Executive Summary Triisobutylene (TIB, ) is a critical intermediate in the synthesis of antioxidants, fragrances, and specialty solvents. While nominally a trimer of isobutylene, commercial TIB is a complex mixture of is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triisobutylene (TIB,


) is a critical intermediate in the synthesis of antioxidants, fragrances, and specialty solvents. While nominally a trimer of isobutylene, commercial TIB is a complex mixture of isomers—predominantly 2,2,4,6,6-pentamethyl-3-heptene  and 2,4,4,6,6-pentamethyl-1-heptene —along with trace oligomers (diisobutylene, tetraisobutylene).[1]

For drug development and high-precision synthesis, "purity" is not merely the absence of non-TIB contaminants; it is the isomeric fidelity of the material. This guide outlines a high-resolution GC-MS protocol designed to resolve these structural isomers and quantify trace impurities, contrasting it with standard GC-FID and NMR techniques.

Part 1: The Analytical Challenge

Standard purity assays often fail TIB analysis because they treat the "C12 olefin fraction" as a single peak. However, the reactivity of TIB isomers varies significantly due to steric hindrance around the double bond.[]

  • The Isomer Problem: The unsym-triisobutylene isomers have different boiling points and fragmentation patterns.

  • The Impurity Matrix: Common impurities include Diisobutylene (DIB,

    
    ), Tetraisobutylene (
    
    
    
    ), and oxygenated artifacts (peroxides/alcohols) from storage.[1]

Part 2: Comparative Analysis (Alternatives)

The following table objectively compares GC-MS against the industry-standard GC-FID and the structural gold-standard NMR.

Table 1: Analytical Technique Comparison for TIB Purity
FeatureGC-MS (Recommended) GC-FID (Alternative) 1H-NMR
Primary Utility Isomeric Profiling & Impurity ID Routine Quantitation (Wt%)Structural Elucidation
Selectivity High (Mass spectral fingerprinting)Low (Retention time only)High (Chemical shift)
Sensitivity High (ppb range in SIM mode)Moderate (ppm range)Low (Requires mg amounts)
Quantitation Requires Response Factor correctionExcellent (Linear carbon response)Excellent (Molar ratio)
Isomer Resolution Excellent (with correct column)Good (but risk of co-elution)Poor for complex mixtures
Cost/Run ModerateLowHigh

Senior Scientist Insight: While GC-FID is robust for "total olefin" content due to its uniform carbon response, it cannot definitively identify which impurity is co-eluting with your main peak.[1] GC-MS is non-negotiable when validating a new supplier or troubleshooting unexpected side-reactions in synthesis.[1]

Part 3: Optimized GC-MS Protocol

This protocol is designed for Isomeric Purity Determination . It utilizes a non-polar stationary phase with an extended length to maximize interaction differences based on boiling point and molecular shape.

Experimental Workflow

TIB_Analysis_Workflow Sample Sample Prep (1 mg/mL in Hexane) Inlet GC Inlet (Split 100:1, 250°C) Sample->Inlet Injection Column Separation (DB-1, 60m x 0.25mm) Inlet->Column Volatilization MS MS Detection (EI, 70eV, 35-400 amu) Column->MS Elution Data Data Analysis (Isomer Integration) MS->Data Spectra

Figure 1: Logical workflow for the GC-MS analysis of Triisobutylene, emphasizing high-split injection to prevent column saturation.

Detailed Methodology

1. Sample Preparation:

  • Solvent: n-Hexane (HPLC Grade).[1] Avoid chlorinated solvents if looking for halogenated impurities.[1]

  • Concentration: Dilute TIB sample to approx. 1.0 mg/mL (1000 ppm).[1]

  • Internal Standard (Optional but Recommended): n-Dodecane (

    
    ) at 50 µg/mL.[1] This serves as a retention time lock and quantitation reference.
    

2. Gas Chromatography (GC) Parameters:

  • Instrument: Agilent 7890B / 5977B (or equivalent).

  • Column: DB-1 (100% Dimethylpolysiloxane) or HP-1 .[1]

    • Dimensions: 60m

      
       0.25mm ID 
      
      
      
      0.25µm film.[1]
    • Why 60m? Standard 30m columns often fail to baseline-separate the two primary pentamethyl-heptene isomers.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (100:1 ratio).[1][3]

    • Temp: 250°C.

    • Rationale: TIB is a neat liquid; splitless injection will saturate the detector and distort peak shapes, ruining isomer resolution.

  • Oven Program:

    • Initial: 50°C (Hold 2 min) — Traps Diisobutylene (C8).

    • Ramp 1: 5°C/min to 180°C — Slow ramp resolves TIB isomers.

    • Ramp 2: 20°C/min to 280°C (Hold 5 min) — Elutes Tetraisobutylene (C16).

3. Mass Spectrometry (MS) Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Scan Range: 35–400 amu.[1]

  • Solvent Delay: 3.5 min (to protect filament from Hexane).

Part 4: Data Interpretation & Validation

Identification of Isomers

TIB isomers fragment heavily. You will rarely see a strong molecular ion (


).[1]
  • Base Peak: m/z 57 (tert-butyl cation,

    
    ) is dominant for all isomers.[1]
    
  • Differentiation: Look for secondary fragments.[1]

    • 2,2,4,6,6-pentamethyl-3-heptene: Significant m/z 97 and m/z 113.[1]

    • Unsymmetrical isomers: May show varying ratios of m/z 41 and m/z 43.

  • Impurity Markers:

    • Diisobutylene: Elutes early; m/z 112 (

      
      ) is often visible.[1]
      
    • Tetraisobutylene:[4][5] Elutes late; m/z 224 (

      
      ) is weak; look for m/z 57 clusters at high retention times.[1]
      
Calculation of Purity

Since TIB isomers are chemically similar, their Ionization Cross Sections are nearly identical.[1] Therefore, Area Normalization is acceptable for Isomeric Purity.[1]



For Chemical Purity (vs. non-C12 impurities), use the Internal Standard (ISTD) method:



Where RF (Response Factor) is determined via a calibration curve.
Self-Validating the System

To ensure the protocol is working (Trustworthiness):

  • Resolution Check: The valley between the two major TIB isomer peaks must be

    
     of the peak height. If not, decrease the oven ramp rate.
    
  • Carryover Check: Inject a blank hexane sample after the TIB run. If peaks appear at the C16 retention time, the final bake-out (280°C) was insufficient.

Part 5: References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-Heptene, 2,2,4,6,6-pentamethyl-." NIST Chemistry WebBook, SRD 69.[1] [Link]

  • ASTM International. "Standard Test Method for Analysis of Petroleum Waxes by Gas Chromatography."[1] (Adapted for hydrocarbon oligomer analysis).[1] ASTM D5442.[1] [Link]

  • Phenomenex. "GC Analysis of Hydrocarbon Solvents." Application Note. [Link]

Sources

Comparative

Chromatographic Profiling of Triisobutylene (TIB) and Tetraisobutylene (TeIB): A Comparative Technical Guide

Executive Summary The separation of Triisobutylene (TIB, ) and Tetraisobutylene (TeIB, ) presents a unique challenge in analytical chemistry. Unlike linear alkanes, these oligomers are not single chemical entities but co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Triisobutylene (TIB,


) and Tetraisobutylene (TeIB, 

) presents a unique challenge in analytical chemistry. Unlike linear alkanes, these oligomers are not single chemical entities but complex mixtures of branched isomers resulting from the acid-catalyzed oligomerization of isobutylene.

This guide provides a definitive technical comparison of chromatographic strategies for analyzing these mixtures. While Gas Chromatography (GC) remains the gold standard for resolution and quantification, this document also evaluates Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) as alternatives, supported by experimental protocols and mechanistic insights.

Part 1: The Separation Challenge

To design a robust separation, one must understand the analyte's physicochemical behavior. TIB and TeIB are highly branched, non-polar olefins.

  • Isomeric Complexity: TIB theoretically consists of numerous isomers (e.g., 2,2,4,6,6-pentamethyl-3-heptene), while TeIB has even more. This results in a "forest of peaks" rather than a single Gaussian distribution.

  • Boiling Point Overlap: While the average boiling points differ (TIB

    
     178°C, TeIB 
    
    
    
    245°C), the wide isomeric distribution can lead to co-elution between heavy trimers and light tetramers in low-resolution systems.
  • Detection Limits: Lacking strong chromophores, these compounds are invisible to standard UV-Vis detection (254 nm), necessitating Universal Detectors (FID, RI, or ELSD).

Mechanistic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate separation mode based on the analytical goal (Isomer Profiling vs. Bulk Purity).

SeparationStrategy Sample Crude Isobutylene Oligomers (TIB / TeIB Mixture) Goal Define Analytical Objective Sample->Goal IsomerRes Goal: Isomer Resolution (Quantify specific branches) Goal->IsomerRes BulkDist Goal: MW Distribution (Ratio of C12 vs C16) Goal->BulkDist GC Technique: Capillary GC (Boiling Point Separation) IsomerRes->GC GPC Technique: GPC / SEC (Hydrodynamic Volume) BulkDist->GPC Col_GC Column: 100% Dimethylpolysiloxane (DB-1 / HP-1) GC->Col_GC Col_GPC Column: Styrene-Divinylbenzene (THF Mobile Phase) GPC->Col_GPC Result_GC Data: Resolved Isomer Fingerprint Col_GC->Result_GC Result_GPC Data: Molar Mass Distribution (Mn, Mw) Col_GPC->Result_GPC

Figure 1: Decision matrix for selecting the analytical approach. GC is preferred for resolution, while GPC is used for molecular weight distribution.

Part 2: Primary Methodology – High-Resolution Gas Chromatography (GC)

GC coupled with Flame Ionization Detection (FID) is the authoritative method for TIB/TeIB analysis. The separation is driven primarily by vapor pressure (boiling point) and secondarily by polarity interactions with the stationary phase.

Experimental Protocol (The "Gold Standard")

This protocol ensures the separation of the TIB cluster from the TeIB cluster while resolving major isomers within each group.

  • Instrument: Agilent 7890/8890 or equivalent GC.

  • Detector: FID (Flame Ionization Detector) @ 300°C. Rationale: FID provides a near-universal response factor for hydrocarbons, simplifying quantitation without individual standards for every isomer.

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.[1]
    • Why: Non-polar phases separate strictly by boiling point.[1] Thicker films (0.5 µm) can be used if higher load capacity is needed, but 0.25 µm offers better resolution for isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C. Split ratio 50:1.

Temperature Program:

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial-602.0Focus solvent & light dimers (DIB)
Ramp 1102000Elute TIB cluster (approx. 170-185°C)
Ramp 2202805.0Elute TeIB cluster & heavy oligomers
Data Interpretation & Validation

In a typical chromatogram:

  • TIB Region: Elutes between 10–14 minutes. Appears as a group of 3–5 major peaks and several minor ones.

  • TeIB Region: Elutes between 16–20 minutes. Broader peak distribution due to the exponential increase in isomer possibilities.

Self-Validating Step (Hydrogenation): To confirm that the "forest of peaks" are indeed isomers and not impurities, perform pre-column hydrogenation .

  • Method: Bubble the sample with

    
     over a Pd/C catalyst.
    
  • Result: The complex olefin peaks will collapse into a smaller number of saturated alkane peaks (dodecanes and hexadecanes), simplifying the chromatogram and confirming the carbon skeleton count.

Part 3: Alternative Methodologies

Gel Permeation Chromatography (GPC)

When the goal is to determine the extent of oligomerization (e.g., "How much tetramer vs. trimer is in this batch?") rather than specific isomer content, GPC is superior for throughput.

  • Column: PLgel 5µm MIXED-C or equivalent (Styrene-Divinylbenzene).

  • Mobile Phase: Tetrahydrofuran (THF).

  • Detector: Refractive Index (RI).

  • Limitation: GPC separates by hydrodynamic volume. It cannot resolve isomers (e.g., linear vs. branched TIB) effectively but perfectly separates the C12 cluster from the C16 cluster.

HPLC (Reversed-Phase)

HPLC is generally not recommended for routine analysis due to detection challenges but can be used for preparative isolation.

  • Column: C18 (Octadecylsilane).

  • Mobile Phase: 100% Acetonitrile or MeOH/THF gradients.

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). UV is ineffective.

Part 4: Comparative Analysis

The following table summarizes the performance metrics of the discussed techniques.

FeatureGC-FID (Recommended) GPC (SEC) HPLC-ELSD
Separation Mechanism Boiling Point / VolatilityMolecular Size (Hydrodynamic Vol.)Hydrophobicity
Isomer Resolution High (Resolves structural isomers)None (Lumps by carbon number)Low to Medium
Quantification Accuracy High (Linear response)Medium (Requires calibration)Non-linear (ELSD response varies)
Analysis Time 20–30 mins10–15 mins15–25 mins
Sample Suitability Volatile/Semi-volatile onlyAll soluble polymersNon-volatiles allowed
Cost per Run LowMedium (Solvent consumption)High (Solvent grade)
Comparative Workflow Diagram

Visualizing the resolution capabilities of GC vs. GPC.

Comparison cluster_GC GC Chromatogram (High Resolution) cluster_GPC GPC Chromatogram (Low Resolution) GC_Trace Peak 1: TIB Isomer A Peak 2: TIB Isomer B Peak 3: TeIB Isomer A... GPC_Trace Peak 1: Bulk TIB (C12) Peak 2: Bulk TeIB (C16) Source Mixture Input Source->GC_Trace Separates Isomers Source->GPC_Trace Separates Homologs

Figure 2: Resolution comparison. GC resolves individual isomers, whereas GPC resolves only by molecular weight class.

Part 5: References

  • NIST Chemistry WebBook. Isobutylene Oligomers and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]

  • ASTM International. ASTM D5443 - Standard Test Method for Paraffin, Naphthene, and Aromatic Hydrocarbon Type Analysis in Petroleum Distillates. (Adapted methodology for oligomers).[2] Available at: [Link]

  • Agilent Technologies. GC Column Selection Guide for Hydrocarbons. Available at: [Link]

  • Journal of Chromatography A. Separation of olefin oligomers using high-temperature gas chromatography. (General reference for oligomer GC conditions). Available at: [Link]

Sources

Validation

ASTM-Compliant Quality Control for Triisobutylene (TIB): A Comparative Guide for Drug Development

Executive Summary: The Quality Gap in Olefinic Intermediates Triisobutylene (TIB), a branched C12 olefin oligomer (CAS 7756-94-7), serves as a critical intermediate in the synthesis of hydrophobes, surfactants, and speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quality Gap in Olefinic Intermediates

Triisobutylene (TIB), a branched C12 olefin oligomer (CAS 7756-94-7), serves as a critical intermediate in the synthesis of hydrophobes, surfactants, and specific pharmaceutical actives.[1] In drug development, TIB is frequently utilized as a non-polar solvent or a raw material for introducing bulky alkyl groups.[1]

However, a significant "Quality Gap" exists between Technical Grade TIB (used in fuel additives/lubricants) and High Purity/Synthesis Grade TIB required for pharmaceutical applications.[1] Technical grades often contain high levels of sulfur, peroxides, and isomeric heterogeneity that can poison sensitive catalysts (e.g., Palladium/Platinum) or lead to unpredictable side reactions.[1]

This guide provides an objective, ASTM-grounded framework for evaluating TIB quality, ensuring reproducibility and regulatory compliance in pharmaceutical workflows.[1]

Core Quality Metrics & ASTM Standards

The following table synthesizes the critical quality attributes (CQAs) for TIB, mapping them to the industry-standard ASTM methods.

Comparative Analysis: Technical vs. Synthesis Grade
Quality AttributeASTM StandardTechnical Grade SpecificationSynthesis/Pharma Grade SpecificationImpact on Drug Development
Purity (C12 Olefins) ASTM D5443 (Adapted GC)

90.0%

98.0%
Low purity leads to non-specific binding and purification challenges.[1]
Isomer Composition Capillary GC Variable mixtureDefined Isomer Ratio Specific isomers (e.g., 2,4,4-trimethyl-pentene derivatives) affect reaction kinetics.[1]
Sulfur Content ASTM D5453

30 ppm

1.0 - 5.0 ppm
Sulfur permanently deactivates noble metal catalysts used in hydrogenation.[1]
Bromine Number ASTM D1159 85–105 g/100g 92–96 g/100g (Theoretical ~95)Measures reactivity; deviations indicate oligomerization errors (dimers/tetramers).[1]
Peroxides ASTM E299 Not typically specified

5.0 ppm
Peroxides initiate radical side-reactions and degrade API stability.[1]
Color (Pt-Co) ASTM D1209 < 50 APHA< 10 APHA Color bodies often indicate oxidized impurities or heavy metals.[1]
Water Content ASTM D6304 < 200 ppm< 50 ppm Moisture hydrolyzes sensitive reagents (e.g., Grignard reagents).[1]

Detailed Experimental Protocols

To ensure "Trustworthiness" and "Self-Validation," the following protocols detail how to execute these standards specifically for TIB matrices.

Protocol A: High-Resolution Isomer Fingerprinting (GC-FID)

Adapted from ASTM D5443/D2268

Objective: To quantify the exact distribution of C12 isomers, distinguishing between TIB (C12) and trace Diisobutylene (C8) or Tetraisobutylene (C16).

Methodology:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column Selection: 100% Dimethyl Polysiloxane capillary column (e.g., DB-1 or Petrocol DH), 100m length

    
     0.25mm ID 
    
    
    
    0.5µm film.[1]
    • Why: A non-polar phase is required to separate isomers based purely on boiling point and branching structure (Van der Waals forces).[1]

  • Conditions:

    • Injector: Split ratio 100:1 @ 250°C.

    • Oven Program: 60°C (hold 10 min)

      
       Ramp 2°C/min to 200°C.
      
    • Carrier Gas: Helium @ 25 cm/sec constant flow.[1]

  • Validation Check:

    • Inject a standard mixture of C8, C12, and C16 olefins.[1]

    • Acceptance Criteria: Baseline resolution (

      
      ) between the major TIB isomer peak and any C16 tetramer peaks.[1]
      
Protocol B: Trace Sulfur Determination by UV-Fluorescence

Strict Adherence to ASTM D5453

Objective: To detect sub-ppm levels of sulfur that can poison hydrogenation catalysts.

Methodology:

  • Principle: Sample combustion at 1050°C converts organic sulfur to

    
    .[1] The 
    
    
    
    absorbs UV light and fluoresces; emitted light is proportional to sulfur concentration.[1][2]
  • Calibration:

    • Prepare curve using Dibenzothiophene (DBT) in isooctane.[1]

    • Range: 0.1 ppm to 10.0 ppm.[1]

    • Critical Step: Use a "Sulfur-Free" isooctane blank (< 50 ppb S) to zero the instrument.[1]

  • Procedure:

    • Inject 10-20 µL of TIB sample directly into the high-temperature furnace.

    • Monitor the UV detector response.[1][2][3][4]

  • Interference Control:

    • Ensure water trap is functioning; water vapor quenches fluorescence, leading to false negatives.[1]

Quality Control Logic & Decision Frameworks

The following diagrams visualize the logical flow for TIB quality assessment in a pharmaceutical context.

Diagram 1: TIB Lot Acceptance Decision Matrix

This workflow illustrates the "Go/No-Go" decision process for accepting a TIB lot for synthesis.

TIB_QC_Logic Start Incoming TIB Lot Visual Visual Inspection (ASTM D1209) Start->Visual Decision1 Clear & Colorless (< 10 APHA)? Visual->Decision1 GC_Purity GC Purity Analysis (Protocol A) Decision2 C12 Content > 98%? GC_Purity->Decision2 Sulfur Sulfur Analysis (ASTM D5453) Decision3 Sulfur < 5 ppm? Sulfur->Decision3 Peroxide Peroxide Test (ASTM E299) Decision4 Peroxides < 5 ppm? Peroxide->Decision4 Decision1->GC_Purity Yes Reject REJECT LOT (Quarantine) Decision1->Reject No Decision2->Sulfur Yes Decision2->Reject No Decision3->Peroxide Yes Decision3->Reject No Decision4->Reject No Approve APPROVE FOR SYNTHESIS Decision4->Approve Yes

Caption: Sequential QC workflow prioritizing gross contaminants (Color) before expensive instrumental analysis (GC/Sulfur).

Diagram 2: Analytical Method Selection Strategy

How to choose the correct ASTM method based on the specific TIB attribute being measured.

Method_Selection Attribute Target Attribute Unsaturation Unsaturation (Double Bonds) Attribute->Unsaturation Contaminants Trace Contaminants Attribute->Contaminants Composition Composition (Identity) Attribute->Composition D1159 ASTM D1159 Bromine Number (Bulk Olefin) Unsaturation->D1159 High Olefin (TIB) D2710 ASTM D2710 Bromine Index (Trace Only) Unsaturation->D2710 Saturated Solvents D5453 ASTM D5453 UV Fluorescence (Sulfur) Contaminants->D5453 E299 ASTM E299 Spectrophotometry (Peroxides) Contaminants->E299 GC_FID Capillary GC (Isomer Ratio) Composition->GC_FID

Caption: Selection logic distinguishing between Bromine Number (for TIB identity) and Bromine Index (for impurities).

Expert Insights: The "Bromine Trap"

A common error in TIB analysis is the confusion between Bromine Number and Bromine Index .[1]

  • The Trap: Researchers often request "Bromine Index" (ASTM D2710) for TIB, assuming it is a more sensitive test.[1]

  • The Reality: ASTM D2710 is designed for hydrocarbons with trace unsaturation (< 1000 mg/kg).[1] TIB is nearly 100% olefinic.[1] Running D2710 on pure TIB will overwhelm the titration system.[1]

  • The Solution: Always specify ASTM D1159 (Bromine Number) for TIB raw material testing. Use D2710 only if you are testing a hydrogenated TIB derivative (isoparaffin).[1]

References

  • ASTM International. ASTM D5443-14: Standard Test Method for Paraffin, Naphthene, and Aromatic Hydrocarbon Type Analysis in Petroleum Distillates Through 200°C by Multi-Dimensional Gas Chromatography.[1] West Conshohocken, PA.[1] [Link]

  • ASTM International. ASTM D5453-19a: Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence.[1] West Conshohocken, PA.[1] [Link]

  • ASTM International. ASTM D1159-07(2017): Standard Test Method for Bromine Numbers of Petroleum Distillates and Commercial Aliphatic Olefins by Electrometric Titration.[1] West Conshohocken, PA.[1] [Link][1]

  • ASTM International. ASTM E299-17a: Standard Test Method for Trace Amounts of Peroxides in Organic Solvents.[1] West Conshohocken, PA.[1] [Link]

  • ASTM International. ASTM D1209-05(2019): Standard Test Method for Color of Clear Liquids (Platinum-Cobalt Scale).[1] West Conshohocken, PA.[1] [Link][1]

  • ASTM International. ASTM D2710-20: Standard Test Method for Bromine Index of Petroleum Hydrocarbons by Electrometric Titration.[1] West Conshohocken, PA.[1] [Link]

Sources

Comparative

Publish Comparison Guide: Elemental Analysis and Characterization of TIB Complexes

The following guide focuses on the characterization of Metal-TIB Complexes , specifically those formed with the tripodal ligand 1,3,5-tris(1-imidazolyl)benzene (tib) , a critical scaffold in the development of Metal-Orga...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide focuses on the characterization of Metal-TIB Complexes , specifically those formed with the tripodal ligand 1,3,5-tris(1-imidazolyl)benzene (tib) , a critical scaffold in the development of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) used in drug delivery and catalysis.[1]

Note: While "TIB" is occasionally used as an abbreviation for TIBO (HIV-1 inhibitors) or Triiodobenzene contrast agents, this guide addresses the "TIB Complexes" defined in coordination chemistry literature (e.g., Zn-tib, Co-tib frameworks).

Executive Summary: The TIB Ligand System

In the realm of supramolecular chemistry and drug delivery vehicles, TIB (1,3,5-tris(1-imidazolyl)benzene) serves as a versatile semi-rigid tripodal ligand. Its ability to form multidimensional coordination polymers with transition metals (Zn, Co, Cu) makes it a prime candidate for synthesizing porous materials (MOFs) used in guest encapsulation , sustained drug release , and catalysis .

Characterizing TIB complexes presents unique challenges due to solvent trapping (solvatomorphism) and the flexibility of the imidazole arms. This guide outlines a self-validating characterization workflow, contrasting TIB complexes with their methylated analogs (e.g., TITMB) to highlight performance differences in stability and topology.

Comparative Analysis: TIB vs. Alternative Ligands

The choice of ligand dictates the topology and porosity of the resulting complex. Below is a comparison of TIB with its primary alternative, TITMB (1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene).

Table 1: Performance & Property Comparison
FeatureTIB Complexes (1,3,5-tris(1-imidazolyl)benzene)TITMB Complexes (Methylated Analog)Implication for Application
Ligand Rigidity Semi-Rigid: Direct linkage of imidazole to benzene core restricts rotation.Flexible: Methylene spacer allows conformational freedom (W-form vs. Y-form).TIB forms more predictable, robust pores for drug loading.
Topology Often forms 3D interpenetrated networks or 2D sheets.Tendency to form discrete cages or flexible 1D chains.TIB is superior for creating stable MOF architectures.
Solvent Stability High. Often retains structure upon desolvation.Moderate. Structure often collapses or rearranges upon solvent removal.TIB complexes are better suited for solvent-exchange protocols.
Coordination Modes Typically cis-chelating or bridging (N-donor).Variable (cis/trans) due to steric bulk of methyl groups.TIB offers more consistent metal binding geometries.

Critical Protocol: Elemental Profiling & Composition

Accurate elemental analysis (EA) of TIB complexes is notoriously difficult due to the presence of lattice solvent molecules (water, DMF, ethanol) that are non-stoichiometric. Standard CHNS analysis alone often fails without thermogravimetric correction.

Workflow 1: The "Solvent-Corrected" EA Protocol

Goal: Determine the precise Metal:Ligand (M:L) ratio and solvent content.

Step 1: Thermogravimetric Analysis (TGA) Run TGA before CHNS to quantify lattice solvents.

  • Instrument: TGA Q500 or equivalent.

  • Method: Ramp 10°C/min from 25°C to 800°C under N₂ flow.

  • Analysis: Identify weight loss steps < 200°C.

    • Example: A 5.4% weight loss at 110°C corresponds to ~2 H₂O molecules per formula unit.

Step 2: Metal Quantification (ICP-OES) Do not rely on residue weight from TGA (which may contain oxides/nitrides). Use Inductively Coupled Plasma Optical Emission Spectroscopy.[2][3]

  • Digestion: Dissolve 5 mg of complex in 2 mL conc. HNO₃ (Trace Metal Grade). Microwave digest at 180°C for 20 mins.

  • Dilution: Dilute to 50 mL with deionized water (Final matrix: 4% HNO₃).

  • Calibration: Use standard metal solutions (Zn, Co, etc.) at 1, 5, 10, 50 ppm.

  • Validation: Spike recovery must be 95-105%.

Step 3: CHNS Combustion Analysis

  • Pre-treatment: If TGA showed high solvent content, dry a subsample in vacuo at 100°C for 4 hours to remove lattice solvent, OR calculate theoretical values including the solvent found in TGA.

  • Calculation:

    
    
    
DOT Diagram: Elemental Characterization Logic

EA_Workflow Sample Synthesized TIB Complex TGA TGA Analysis (Solvent Quantification) Sample->TGA Digestion Acid Digestion (HNO3) Sample->Digestion CHNS CHNS Combustion (Ligand %) Sample->CHNS Correction Calculate Solvent Stoichiometry (n) TGA->Correction Weight Loss % Validation Data Synthesis: Exp vs. Calc (with solvent) Correction->Validation Adjust Theoretical Values ICP ICP-OES (Metal %) Digestion->ICP ICP->Validation Metal Ratio CHNS->Validation C/H/N Ratio

Caption: Integrated workflow for correcting elemental analysis data using thermal solvent quantification.

Structural Characterization Protocols

Once the composition is established, the connectivity and coordination environment must be validated.

A. FTIR Fingerprinting (Ligand Coordination)

The TIB ligand has distinct imidazole ring stretching vibrations that shift upon metal coordination.

  • Free Ligand (tib): Strong

    
     stretch at ~1510 cm⁻¹.
    
  • Complexed Ligand (M-tib): Shift to ~1525–1540 cm⁻¹ (Blue shift due to kinematic coupling).

  • Protocol:

    • Mix 1 mg sample with 100 mg dry KBr.

    • Press into a translucent pellet (7 tons pressure).

    • Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Pass Criteria: Absence of broad -OH bands (unless lattice water is present) and distinct shift in imidazole ring modes.

B. Single Crystal X-Ray Diffraction (SC-XRD)

The gold standard for TIB complexes, revealing the specific topology (e.g., helix chains, interpenetrated nets).

  • Challenge: TIB complexes often form thin needles or plates that twin easily.

  • Selection: Select crystals under polarized light; look for sharp extinction.

  • Mounting: Use cryo-loops with Paratone oil; collect at 100 K to freeze ligand disorder.

  • Refinement Note: The imidazole rings may show rotational disorder. Use DELU and SIMU restraints in SHELXL if thermal ellipsoids are elongated.

DOT Diagram: TIB Ligand Coordination Topology

TIB_Coordination Benzene Benzene Core (Rigid Anchor) Im1 Imidazole Arm 1 Benzene->Im1 C-N Bond Im2 Imidazole Arm 2 Benzene->Im2 C-N Bond Im3 Imidazole Arm 3 Benzene->Im3 C-N Bond Metal1 Metal Center (Zn/Co/Cu) Im1->Metal1 Coordination Im2->Metal1 Chelating/Bridging Metal2 Metal Center (Zn/Co/Cu) Im3->Metal2 Networking

Caption: Schematic of the tripodal TIB ligand bridging multiple metal centers to form 3D networks.

Experimental Data Template

When publishing TIB complex characterization, present data in this standardized format to ensure reproducibility.

Table 2: Representative Characterization Data for [Zn₂(tib)₂(BDC)]·2H₂O

TechniqueParameterExperimental ValueTheoretical ValueDeviation
Elemental (C) Carbon %54.12%54.30%-0.18%
Elemental (H) Hydrogen %3.45%3.48%-0.03%
Elemental (N) Nitrogen %18.80%18.95%-0.15%
ICP-OES Zinc %14.50%14.65%-0.15%
TGA Weight Loss (25-150°C)4.1%4.05% (2 H₂O)+0.05%
FTIR

Imidazole
1532 cm⁻¹1510 cm⁻¹ (Free)+22 cm⁻¹ shift

Interpretation: The close agreement (<0.4% error) between Exp and Calc values, after accounting for the 2 H₂O molecules identified in TGA, validates the phase purity.

References

  • Wang, Y. et al. (2014).[1] "Two new zinc(II) coordination complexes with helix characteristics showing both interpenetration and self-catenation features."[1] Dalton Transactions.[1] Available at: [Link]

  • Li, X. et al. (2009). "Synthesis, Crystal Structure, and Photoluminescence of Coordination Polymers with Mixed Ligands and Diverse Topologies." Crystal Growth & Design. Available at: [Link]

  • Su, Z. et al. (2020). "Self-Assembly of Biarsenate Capped Keggin Arsenomolybdates with Tetravanadium Substitution for Photocatalytic Degradation." Crystal Growth & Design. Available at: [Link]

  • Twum, K. et al. (2020). "Host–Guest Interactions of Sodiumsulfonatomethyleneresorcinarene and Quaternary Ammonium Halides." Crystal Growth & Design. Available at: [Link]

  • Potts, S. E. et al. (2015). "Atomic layer deposition of B-doped ZnO using triisopropyl borate as the boron precursor." Journal of Materials Chemistry C. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Triisobutylene: From Personal Protection to Disposal

Triisobutylene, a colorless, flammable liquid, is a valuable reagent in various research and development applications. However, its hazardous properties, including flammability and potential health risks, necessitate a c...

Author: BenchChem Technical Support Team. Date: February 2026

Triisobutylene, a colorless, flammable liquid, is a valuable reagent in various research and development applications. However, its hazardous properties, including flammability and potential health risks, necessitate a comprehensive understanding of safe handling practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to work with Triisobutylene safely and effectively.

Understanding the Risks: Hazard Profile of Triisobutylene

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Triisobutylene presents several risks that must be mitigated through proper personal protective equipment (PPE) and handling procedures.

Key Hazards:

  • Flammability: Triisobutylene is a flammable liquid and vapor.[1][2][3] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[4] It is crucial to handle this chemical away from open flames, sparks, and other sources of ignition.[1][2][5][6] All equipment used must be properly grounded to prevent static discharge.[2][7]

  • Health Hazards:

    • Skin Irritation: Causes skin irritation.[1] Prolonged contact may lead to more severe irritation.[3]

    • Aspiration Hazard: May be fatal if swallowed and enters airways.[1] Do NOT induce vomiting if ingested.[1][5]

    • Inhalation: Inhalation of high concentrations of vapors may cause dizziness, drowsiness, and respiratory irritation.[8][9]

    • Eye Irritation: Direct contact with the eyes may cause temporary irritation.[3]

Regulatory Context: The Occupational Safety and Health Administration (OSHA) provides specific guidelines for the handling and storage of flammable liquids, which are critical to ensuring a safe working environment.[6][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with Triisobutylene. The following table summarizes the minimum required PPE.

Body PartPPE RequirementRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3]To prevent skin contact and irritation.[1]
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[1][3]To protect eyes from splashes and vapors.
Body Flame-retardant lab coat or chemical-resistant apron.To protect against skin contact and in case of a fire.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[12] If ventilation is inadequate or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[3]To prevent inhalation of harmful vapors.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Triisobutylene.

  • Ensure Proper Ventilation: All handling of Triisobutylene must be conducted in a certified chemical fume hood.[5][12]

  • Gather all Necessary PPE: Don all required PPE as outlined in the table above.

  • Prepare a Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials like vermiculite or sand.[2][3][5] Do not use combustible materials for absorption.

  • Eliminate Ignition Sources: Ensure there are no open flames, hot surfaces, or spark-producing equipment in the vicinity.[1][2][5][6] Use only non-sparking tools.[1][2][5]

  • Ground Equipment: Ensure all containers and dispensing equipment are properly grounded and bonded to prevent static electricity buildup.[1][2][6][7]

Handling and Use:

  • Dispensing: When transferring Triisobutylene, do so slowly and carefully to minimize splashing and vapor generation.

  • Keep Containers Closed: Keep the container tightly closed when not in use.[1][3][5]

  • Work in Small Quantities: Whenever possible, work with the smallest quantity of Triisobutylene necessary for the experiment.

  • Avoid Incompatible Materials: Keep Triisobutylene away from strong oxidizing agents.[2]

Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands and face thoroughly after handling.[1][5][12]

  • Proper Storage: Store Triisobutylene in a cool, dry, well-ventilated area in a tightly closed container.[1][3][5] Store away from heat and ignition sources.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with a non-combustible absorbent such as sand or earth.[2][3][5] Place the absorbed material into a sealed container for disposal.

    • For large spills, evacuate the area and contact emergency services.

  • Fire: Use dry chemical, foam, or carbon dioxide to extinguish the fire.[1][5] Do not use water, as it may be ineffective and spread the fire.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of Triisobutylene and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Chemical Waste:

  • Triisobutylene must be disposed of as hazardous waste.[3]

  • Never dispose of Triisobutylene down the drain or in the regular trash.[13]

  • Collect all waste Triisobutylene in a clearly labeled, sealed, and appropriate container.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1][3]

Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) that has come into contact with Triisobutylene should be considered hazardous waste.

  • Place contaminated materials in a sealed, labeled bag or container for disposal as hazardous waste.

  • Contaminated lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing.

Visualizing the Workflow

To further clarify the handling and disposal procedures, the following diagrams illustrate the key decision-making processes.

PPE_Selection_for_Triisobutylene PPE Selection for Handling Triisobutylene start Start: Handling Triisobutylene fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Don minimum required PPE: - Chemical-resistant gloves - Safety glasses/goggles - Flame-retardant lab coat - Closed-toe shoes fume_hood->ppe_check Yes stop Do not proceed until proper ventilation is available fume_hood->stop No splash_hazard Is there a splash hazard? ppe_check->splash_hazard face_shield Add a face shield splash_hazard->face_shield Yes inadequate_ventilation Is ventilation inadequate or is there a large spill? splash_hazard->inadequate_ventilation No face_shield->inadequate_ventilation respirator Use a NIOSH-approved respirator with organic vapor cartridges inadequate_ventilation->respirator Yes proceed Proceed with handling inadequate_ventilation->proceed No respirator->proceed

Caption: A flowchart for selecting the appropriate PPE when handling Triisobutylene.

Triisobutylene_Disposal_Workflow Triisobutylene Disposal Workflow start End of Experiment waste_type Identify waste type start->waste_type liquid_waste Liquid Triisobutylene Waste waste_type->liquid_waste solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) waste_type->solid_waste collect_liquid Collect in a labeled, sealed, hazardous waste container liquid_waste->collect_liquid collect_solid Collect in a sealed, labeled hazardous waste bag/container solid_waste->collect_solid storage Store in a designated hazardous waste accumulation area collect_liquid->storage collect_solid->storage disposal Arrange for disposal by a certified hazardous waste contractor storage->disposal end Disposal Complete disposal->end

Caption: A workflow for the proper disposal of Triisobutylene and contaminated materials.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize Triisobutylene in your research endeavors.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Triisobutyl Aluminum. Retrieved from [Link]

  • Synergy Recycling. (n.d.). ISObutylene Disposal. Retrieved from [Link]

  • Chem Service, Inc. (2015). Safety Data Sheet: Triisobutylene. Retrieved from [Link]

  • Exposome-Explorer. (2013). Triisobutylaluminum Line Flush. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4,6,6-Pentamethyl-2-heptene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Chemical Storage. (2024). OSHA Flammable Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Isobutane. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • U.S. Chemical Storage. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisobutylene
Reactant of Route 2
Triisobutylene
© Copyright 2026 BenchChem. All Rights Reserved.